Product packaging for Teicoplanin A2-3(Cat. No.:CAS No. 91032-36-9)

Teicoplanin A2-3

Cat. No.: B021304
CAS No.: 91032-36-9
M. Wt: 1879.7 g/mol
InChI Key: BJNLLBUOHPVGFT-UHFFFAOYSA-N
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Description

(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-azaniumyl-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate has been reported in Streptomyces albidoflavus, Streptomyces coelicolor, and Actinoplanes teichomyceticus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C88H97Cl2N9O33 B021304 Teicoplanin A2-3 CAS No. 91032-36-9

Properties

IUPAC Name

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNLLBUOHPVGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H97Cl2N9O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1879.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Teicoplanin A2-3 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the bacterium Actinoplanes teichomyceticus. It is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][2][3] The teicoplanin complex consists of five major lipoglycopeptide components (A2-1 through A2-5) and four minor components.[1][4] All major components share the same peptide core but differ in the fatty acid side chain. This guide focuses on the core mechanism of action, primarily driven by the interaction of the teicoplanin molecule with the bacterial cell wall synthesis machinery. The fundamental mechanism is consistent across the A2 components.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of teicoplanin is achieved by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape in Gram-positive bacteria.[1][2][3] The primary target is the late-stage elongation of peptidoglycan, a large polymer of glycan strands cross-linked by short peptides.

The Target: Peptidoglycan Precursors

Teicoplanin's mechanism is predicated on its high-affinity, specific binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][4][5][6][7] This process occurs on the outer surface of the bacterial cytoplasmic membrane. The key steps that teicoplanin disrupts are:

  • Synthesis of Lipid II: Inside the bacterium, the peptidoglycan precursor, known as Park's nucleotide (UDP-N-acetylmuramyl-pentapeptide), is synthesized. This precursor is then linked to a lipid carrier molecule, bactoprenol, at the cell membrane to form Lipid I. The addition of N-acetylglucosamine (NAG) creates Lipid II, the final monomeric building block of peptidoglycan.[2][8][9]

  • Translocation: Lipid II is translocated across the cytoplasmic membrane to the exterior surface.[2][8]

  • Polymerization and Cross-linking: On the outer surface, two critical enzymatic reactions occur:

    • Transglycosylation: Glycosyltransferase enzymes polymerize the glycan strands by adding new Lipid II subunits to the growing chain.[2]

    • Transpeptidation: Transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) create peptide cross-links between adjacent glycan strands, giving the cell wall its structural rigidity.[2][7]

Steric Hindrance and Enzymatic Inhibition

Teicoplanin binds to the D-Ala-D-Ala moiety of the Lipid II pentapeptide.[1][4][7] This binding forms a bulky complex that sterically hinders the enzymes responsible for cell wall construction.[7] Specifically, teicoplanin's action results in the dual inhibition of:

  • Transglycosylation (Polymerization): The teicoplanin-Lipid II complex prevents the glycosyltransferase enzymes from accessing the substrate, thereby halting the extension of the glycan backbone.[2][7]

  • Transpeptidation (Cross-linking): By capping the D-Ala-D-Ala terminus, teicoplanin prevents the transpeptidase enzymes from catalyzing the formation of peptide bridges.[2][7]

This disruption of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2]

Teicoplanin_Mechanism Teicoplanin Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-Pentapeptide (Park's Nucleotide) UDP_NAG->UDP_NAM_peptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG Lipid_II Lipid II (NAM-NAG-pentapeptide) Lipid_II_cyto->Lipid_II Translocation Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation (Polymerization) Blocked_Complex Teicoplanin-Lipid II Complex Crosslinked_PG Mature Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (Cross-linking) Teicoplanin Teicoplanin A2-3 Teicoplanin->Lipid_II Blocked_Complex->Growing_PG Inhibited Blocked_Complex->Crosslinked_PG Inhibited MIC_Workflow Broth Microdilution MIC Test Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_drug 2. Prepare Serial Dilutions of Teicoplanin in 96-well Plate inoculate 3. Inoculate Wells with Bacterial Suspension prep_drug->inoculate incubate 4. Incubate Plate (35°C for 16-20h) inoculate->incubate read_plate 5. Visually Inspect for Turbidity incubate->read_plate determine_mic 6. Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

References

A Deep Dive into Teicoplanin A2-3: From Discovery to Biosynthesis by Actinoplanes teichomyceticus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, represents a critical therapeutic option for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of Teicoplanin A2-3, a major bioactive component of the teicoplanin complex. We delve into its discovery, the producing organism Actinoplanes teichomyceticus, its intricate biosynthetic pathway, and the methodologies for its production, isolation, and analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial biotechnology.

Discovery and Origin

Teicoplanin was first isolated in 1978 from a strain of Actinoplanes teichomyceticus (ATCC 31121), a filamentous bacterium discovered in a soil sample from Nimodi Village in Indore, India. This discovery marked a significant advancement in the arsenal against resistant Gram-positive pathogens. The teicoplanin complex is a mixture of five closely related major components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, which share the same core glycopeptide structure but differ in the fatty acyl side chain attached to the glucosamine moiety. This compound is characterized by a linear C10:0 acyl chain.

The Producing Microorganism: Actinoplanes teichomyceticus

Actinoplanes teichomyceticus is a Gram-positive, aerobic, and spore-forming actinomycete belonging to the family Micromonosporaceae. As the natural producer of teicoplanin, this bacterium possesses the complex genetic machinery necessary for the biosynthesis of this intricate molecule. The production of teicoplanin is a highly regulated process influenced by nutritional and genetic factors.

Quantitative Data on Teicoplanin Production

The production of teicoplanin, and specifically the relative abundance of its components like A2-3, can be influenced by fermentation conditions and genetic modifications of the producing strain. The following tables summarize key quantitative data from various studies.

Table 1: Fermentation Yields of Teicoplanin

Actinoplanes teichomyceticus StrainFermentation ScaleKey Optimization StrategyTeicoplanin TiterReference
Mutant Strain5-L Jar FermenterOptimized medium with mannose and yeast extract500 mg/L[1]
Mutant StrainPilot-scale FermenterOptimized medium with maltodextrin and soybean meal1,500 mg/L[2]
NRRL B-16726Shake FlaskOverexpression of dbv3 regulatory gene~700 mg/L[3]
ID930375-Liter Pilot FermenterAddition of 0.05% proline to the medium3.12 g/L[4]
BNG 2315 (Mutant)5,000 L FermenterNot specified2.5 - 3.2 g/L[5]

Table 2: Relative Abundance of Teicoplanin A2 Components

Actinoplanes teichomyceticus StrainCulture ConditionT-A2-1 (%)T-A2-2 (%)T-A2-3 (%)T-A2-4 (%)T-A2-5 (%)Reference
ATCC 31121TM1 medium with 2 g/L L-valine7.373.410.52.06.8[6]
Not SpecifiedNot Specified2.858.45.418.29.8[7]

Table 3: Minimum Inhibitory Concentrations (MICs) of Teicoplanin

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus≤0.06 - ≥128
Clostridioides difficile0.06 - 0.5

Experimental Protocols

Fermentation Protocol for Teicoplanin Production

This protocol is a generalized representation based on common practices for Actinoplanes teichomyceticus fermentation.

  • Inoculum Preparation:

    • A vegetative mycelium of A. teichomyceticus is prepared by inoculating a suitable seed medium.

    • The culture is incubated at 28-30°C for 48-72 hours with agitation.

  • Production Medium:

    • A typical production medium contains a carbon source (e.g., glucose, maltodextrin), a nitrogen source (e.g., yeast extract, soybean meal), and mineral salts (e.g., MgSO₄·7H₂O, NaCl, CaCl₂·2H₂O)[2].

    • For modulation of the A2 complex, precursors can be added. For instance, the accumulation of T-A2-3 is stimulated by the addition of methyl oleate, trioleate, or oils like olive and lard oil[6].

  • Fermentation Conditions:

    • The production culture is inoculated with the seed culture.

    • Fermentation is carried out in a bioreactor under aerobic conditions at a controlled temperature (e.g., 28-34°C) and pH (e.g., 7.0)[2].

    • Dissolved oxygen is maintained at 20-30% of saturation[2].

    • The fermentation is typically run for 120-168 hours.

Isolation and Purification Protocol for Teicoplanin

The following is a general multi-step protocol for the isolation and purification of teicoplanin from fermentation broth.

  • Separation of Biomass:

    • The fermentation broth is filtered or centrifuged to remove the mycelia[4].

  • Adsorption Chromatography:

    • The clarified broth is passed through a hydrophobic adsorption resin (e.g., Diaion HP-20) column to capture the teicoplanin complex[2].

    • The resin is washed with water or a low-concentration organic solvent to remove impurities.

  • Elution:

    • Teicoplanin is eluted from the resin using a mixture of water and a water-miscible organic solvent, such as acetone or methanol[8]. The pH of the eluent can be adjusted to optimize recovery.

  • Further Purification Steps:

    • Ion-Exchange Chromatography: The eluate can be further purified using cation exchange or anion exchange resins to remove charged impurities[4].

    • Reversed-Phase Chromatography: Final purification is often achieved using reversed-phase chromatography to separate the teicoplanin components[8].

    • Ultrafiltration/Nanofiltration: These techniques can be used to concentrate the teicoplanin solution and remove small molecule impurities[9].

  • Lyophilization:

    • The purified teicoplanin solution is freeze-dried to obtain a stable powder.

HPLC Method for Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of the teicoplanin complex.

  • Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle size)[10].

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile) is typically used[11]. An isocratic method with acetonitrile:methanol (50:50, v/v) has also been reported[10].

  • Flow Rate: Approximately 1.0 mL/min[10].

  • Detection: UV detection at 214 nm or 279 nm[10][11].

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a reference standard.

Biosynthesis of this compound

The biosynthesis of teicoplanin in A. teichomyceticus is a complex process orchestrated by a large biosynthetic gene cluster (BGC), designated the tei cluster, which spans approximately 89 kbp and contains around 49 putative open reading frames (ORFs)[12]. The pathway involves a non-ribosomal peptide synthetase (NRPS) machinery for the assembly of the heptapeptide core, followed by a series of tailoring reactions.

Signaling Pathway and Regulation

The expression of the tei gene cluster is tightly controlled by pathway-specific regulatory genes. Two key regulators have been identified: Tei15** (a StrR-like regulator) and Tei16** (a LuxR-like regulator)[3]. Tei16** appears to be a master regulator that controls the expression of Tei15. In turn, Tei15 directly controls the expression of the majority of the tei genes, including those for the NRPS and tailoring enzymes[3].

References

An In-depth Technical Guide to the In Vitro Antibacterial Efficacy of Teicoplanin A2-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the bacterium Actinoplanes teichomyceticus.[1] It is a crucial therapeutic agent for managing severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[2][3] The teicoplanin complex is composed of several closely related compounds. The primary active components are five molecules designated as Teicoplanin A2-1, A2-2, A2-3, A2-4, and A2-5, which share the same core glycopeptide structure but differ in the acyl side chains attached to a glucosamine residue.[1][4]

This technical guide focuses on the in vitro antibacterial efficacy of Teicoplanin, with a specific interest in the A2-3 component. While most clinical and laboratory studies evaluate the efficacy of the teicoplanin complex as a whole, understanding the contribution and characteristics of its individual components is vital for research and development. This document provides a detailed overview of its mechanism of action, a compilation of quantitative efficacy data, and standardized experimental protocols relevant to its study.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Its mechanism is similar to that of vancomycin but with distinct structural features that influence its pharmacokinetic and binding properties.[5][6] The primary target for teicoplanin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2]

The process of inhibition involves the following key steps:

  • Binding to Peptidoglycan Precursors: Teicoplanin binds with high affinity to the D-Ala-D-Ala moiety of Lipid II, the fundamental building block of the peptidoglycan layer.[6]

  • Inhibition of Transglycosylation: This binding sterically hinders the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing glycan chains, a process catalyzed by transglycosylase enzymes.[2][5]

  • Inhibition of Transpeptidation: The teicoplanin-Lipid II complex also prevents the cross-linking of peptide side chains between adjacent glycan strands, which is the final step in providing the cell wall with structural rigidity.[5]

The disruption of these essential processes leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[2]

Teicoplanin_Mechanism_of_Action Figure 1: Teicoplanin Mechanism of Action cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM (with pentapeptide) Lipid_I Lipid I UDP_NAM->Lipid_I Translocase I Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG Lipid_II_extra Lipid II (...L-Lys-D-Ala-D-Ala) Lipid_II_cyto->Lipid_II_extra Flippase Growing_Glycan Growing Peptidoglycan Chain Lipid_II_extra->Growing_Glycan Transglycosylation (Polymerization) Blocked_Complex Teicoplanin-Lipid II Complex Crosslinked_PG Cross-linked Peptidoglycan Growing_Glycan->Crosslinked_PG Transpeptidation (Cross-linking) Teicoplanin Teicoplanin Teicoplanin->Lipid_II_extra Blocked_Complex->Growing_Glycan Blocked Blocked_Complex->Crosslinked_PG Blocked MIC_Determination_Workflow Figure 2: Broth Microdilution MIC Workflow start Start prep_teico Prepare Teicoplanin Stock Solution start->prep_teico serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate with Broth prep_teico->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to achieve ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end Time_Kill_Assay_Workflow Figure 3: Time-Kill Assay Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture add_antibiotic Add Teicoplanin at various concentrations (e.g., 0x, 1x, 4x MIC) prep_culture->add_antibiotic incubate Incubate with Shaking (35-37°C) add_antibiotic->incubate sampling_loop Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling_loop serial_dilute Perform Serial Dilutions of Sample sampling_loop->serial_dilute For each time point plot_data Plot log10(CFU/mL) vs. Time sampling_loop->plot_data All time points collected plate Plate Dilutions onto Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu calculate Calculate CFU/mL count_cfu->calculate calculate->sampling_loop Next time point end End plot_data->end

References

An In-depth Technical Guide to the Binding Affinity of Teicoplanin A2-3 with D-Ala-D-Ala Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the glycopeptide antibiotic Teicoplanin A2-3 and its target, the D-Alanyl-D-Alanine (D-Ala-D-Ala) residues of bacterial cell wall precursors. Understanding this molecular interaction is fundamental to comprehending its mechanism of action and for the development of new antimicrobial agents.

Quantitative Binding Affinity Data

The binding of this compound to D-Ala-D-Ala is a high-affinity interaction, which has been quantified by various biophysical techniques. The key parameters defining this interaction, including the dissociation constant (Kd), association constant (Ka), and thermodynamic parameters, are summarized below.

ParameterLigandMethodValueReference
Dissociation Constant (Kd) Free Lys-D-Ala-D-Ala peptideSurface Plasmon Resonance (SPR)40 - 630 nM[1][2]
Carrier protein-Lys-D-Ala-D-Ala fusionSurface Plasmon Resonance (SPR)91 ± 7 nM[1][2]
D-Ala-D-Ala-AgaroseAffinity Chromatography-[3]
Association Constant (Ka) N-acetyl-D-alanyl-D-alanineSpectrophotometry1.7 x 105 M-1Not explicitly cited

Thermodynamic Parameters of Binding

The thermodynamic profile of the interaction between Teicoplanin and an analogue of its target, N-acetyl-D-Alanine (Ac-D-Ala), reveals the energetic drivers of this binding event. These parameters were determined using calorimetric and spectrophotometric techniques.

ParameterValue (kJ/mol)
Gibbs Free Energy (ΔG°) -29.7
Enthalpy (ΔH°) -44.8
Entropy (-TΔS°) 15.1

Table adapted from thermodynamic data for Ac-D-Ala binding to teicoplanin.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets the terminal D-Ala-D-Ala residues of the peptidoglycan precursors. By binding to this terminus, Teicoplanin sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan polymer. This disruption of cell wall synthesis leads to a compromised cell envelope and ultimately, bacterial cell death.

Teicoplanin_Mechanism_of_Action UDP_NAG UDP-NAG Lipid_II Lipid II (NAM-NAG-pentapeptide-P-P-lipid) UDP_NAG->Lipid_II Transglycosylation UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends with D-Ala-D-Ala) UDP_NAM_pentapeptide->Lipid_II Translocation Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylase action Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) Growing_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidase action (Cross-linking) Teicoplanin Teicoplanin Teicoplanin->Lipid_II Binding to D-Ala-D-Ala Teicoplanin->Growing_Peptidoglycan Inhibition

Caption: Teicoplanin's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of binding affinity. Below are representative protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for studying the Teicoplanin-D-Ala-D-Ala interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.

a) Materials:

  • Microcalorimeter (e.g., Malvern MicroCal iTC200)

  • This compound solution (in ITC buffer)

  • Synthetic D-Ala-D-Ala containing peptide (e.g., N-acetyl-Lys-D-Ala-D-Ala) solution (in ITC buffer)

  • ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

b) Sample Preparation:

  • Prepare a stock solution of this compound and the D-Ala-D-Ala peptide.

  • Determine the precise concentration of both solutions using UV-Vis spectrophotometry.

  • Dialyze both Teicoplanin and the peptide against the same batch of ITC buffer to minimize buffer mismatch effects.

  • After dialysis, re-determine the concentrations.

  • Degas both solutions immediately before the experiment to prevent bubble formation.

c) Experimental Procedure:

  • Equilibrate the calorimeter to the desired temperature (e.g., 25°C).

  • Load the sample cell (typically ~200 µL) with the Teicoplanin solution (e.g., 20 µM).

  • Load the injection syringe (typically ~40 µL) with the D-Ala-D-Ala peptide solution (e.g., 200 µM).

  • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

  • Carry out a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to baseline.

  • Perform a control experiment by titrating the peptide into the buffer alone to determine the heat of dilution.

d) Data Analysis:

  • Subtract the heat of dilution from the raw titration data.

  • Integrate the peaks of the resulting thermogram to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of peptide to Teicoplanin.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and the stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association and dissociation rates) and affinity constants.

a) Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

  • This compound (ligand)

  • D-Ala-D-Ala containing peptide (analyte)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

b) Immobilization of Teicoplanin:

  • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject a solution of Teicoplanin (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting Teicoplanin.

c) Binding Analysis:

  • Prepare a series of dilutions of the D-Ala-D-Ala peptide in running buffer (e.g., ranging from 1 nM to 1 µM).

  • Inject the different concentrations of the peptide over both the Teicoplanin-immobilized and the reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Regenerate the sensor surface between each peptide injection using a suitable regeneration solution (e.g., a short pulse of low pH buffer like glycine-HCl, pH 2.5) if necessary.

d) Data Analysis:

  • Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.

  • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of Teicoplanin to a D-Ala-D-Ala peptide using biophysical methods.

Experimental_Workflow cluster_preparation Sample Preparation cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) Prepare_Teicoplanin Prepare this compound Solution Concentration_Det Accurate Concentration Determination (UV-Vis) Prepare_Teicoplanin->Concentration_Det Prepare_Peptide Synthesize/Prepare D-Ala-D-Ala Peptide Prepare_Peptide->Concentration_Det Buffer_Prep Prepare and Degas Identical Buffer Buffer_Prep->Prepare_Teicoplanin Buffer_Prep->Prepare_Peptide Load_ITC Load Teicoplanin into Cell and Peptide into Syringe Concentration_Det->Load_ITC Immobilize_SPR Immobilize Teicoplanin on Sensor Chip Concentration_Det->Immobilize_SPR Run_SPR Inject Peptide Series Concentration_Det->Run_SPR Run_ITC Perform Titration Experiment Load_ITC->Run_ITC Analyze_ITC Analyze ITC Data (Fit Binding Isotherm) Run_ITC->Analyze_ITC ITC_Results Determine Kd, ΔH, n Analyze_ITC->ITC_Results Immobilize_SPR->Run_SPR Analyze_SPR Analyze Sensorgrams (Global Fit) Run_SPR->Analyze_SPR SPR_Results Determine ka, kd, Kd Analyze_SPR->SPR_Results

References

The Lipophilic Character of Teicoplanin A2-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus. It is a crucial therapeutic agent for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of five major components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, which primarily differ in the structure of the fatty acyl side chain attached to the N-acyl-β-D-glucosamine moiety. This variation in the acyl chain significantly influences the lipophilicity of each component, which in turn affects their pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the lipophilic nature of Teicoplanin A2-3, a major and clinically significant component of the teicoplanin complex. The defining feature of this compound is its decanoyl (C10) fatty acid side chain, which imparts a distinct lipophilic character to the molecule.[1][2]

Physicochemical Properties and Lipophilicity of this compound

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For antibiotics, lipophilicity can also play a direct role in their mechanism of action, particularly in their interaction with bacterial cell membranes.

Quantitative Lipophilicity Data
CompoundAcyl ChainMolecular FormulaMolecular Weight ( g/mol )Computed Log P (XLogP3-AA)
This compoundDecanoyl (C10:0)C88H97Cl2N9O331879.660.5

Data sourced from PubChem CID: 17748671.[1]

The positive Log P value, albeit modest, indicates a degree of lipophilicity for this compound, distinguishing it from more polar glycopeptides like vancomycin. The lipophilicity of the Teicoplanin A2 components generally increases with the length and branching of the fatty acyl chain. Therefore, this compound is considered more lipophilic than components A2-1 and A2-2, and less lipophilic than A2-4 and A2-5.[3]

Experimental Determination of Lipophilicity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted indirect method for determining the lipophilicity of compounds. This method correlates the retention time of a substance on a nonpolar stationary phase with its lipophilic character. The capacity factor (k), or its logarithm (log k), is used as a lipophilicity index. By extrapolating the retention data to 100% aqueous mobile phase, the log kw value can be obtained, which is highly correlated with the Log P value.[4]

Experimental Protocol: RP-HPLC for Lipophilicity Assessment

The following is a generalized protocol for determining the lipophilicity of teicoplanin components using RP-HPLC, based on established methodologies.

Objective: To determine the capacity factor (log kw) of this compound as an index of its lipophilicity.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C8 or C18 column (e.g., Deltabond C8).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphate buffer (pH 7.4).

  • Uracil or other suitable void volume marker.

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of acetonitrile and phosphate buffer (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v).

  • Sample Preparation: Dissolve the this compound reference standard in the initial mobile phase composition to a known concentration.

  • Chromatographic Conditions:

    • Column: Deltabond C8 (or equivalent C18 column).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the void volume marker (uracil) to determine the dead time (t0).

    • Inject the this compound sample for each mobile phase composition and record the retention time (tR).

  • Data Analysis:

    • Calculate the capacity factor (k) for each mobile phase composition using the formula: k = (tR – t0) / t0

    • Calculate the logarithm of the capacity factor (log k).

    • Plot log k versus the percentage of the organic modifier (acetonitrile) in the mobile phase.

    • Perform a linear regression analysis and extrapolate the line to 0% organic modifier to obtain the y-intercept, which represents the log kw value.

Expected Outcome: A linear relationship between log k and the percentage of the organic modifier. The extrapolated log kw value serves as a quantitative measure of the lipophilicity of this compound.

Role of Lipophilicity in the Mechanism of Action

The primary mechanism of action for teicoplanin involves the inhibition of bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall assembly.[5][6] The lipophilic acyl chain of this compound plays a significant, multifaceted role in its antibacterial activity.

Membrane Anchoring and Increased Local Concentration

It is hypothesized that the fatty acyl group of teicoplanin anchors the antibiotic to the bacterial cell membrane.[7] This interaction increases the local concentration of the drug at the site of peptidoglycan synthesis, which occurs at the membrane surface. This enhanced proximity to its target is believed to contribute to teicoplanin's potent activity.

Interaction with Lipid II

The lipophilic tail may also facilitate interaction with Lipid II, the lipid carrier that transports peptidoglycan precursors across the cell membrane.[8] By engaging with both the D-Ala-D-Ala peptide and the lipid carrier, lipoglycopeptides can more effectively disrupt the cell wall synthesis process.

Disruption of Membrane Integrity

Some lipoglycopeptide antibiotics have been shown to disrupt the integrity of the bacterial cell membrane directly.[9][10][11][12] The lipophilic side chain can insert into the lipid bilayer, leading to depolarization, increased permeability, and ultimately, cell death. While this dual mechanism is more established for other lipoglycopeptides, the lipophilic nature of teicoplanin suggests a potential for similar membrane-disrupting effects.

Visualizing the Role of Lipophilicity

The following diagrams illustrate the key concepts discussed in this guide.

Teicoplanin_A2_3_Structure Teicoplanin_Core Glycopeptide Core (Heptapeptide) GlcNAc N-acyl-β-D-glucosamine Teicoplanin_Core->GlcNAc Glycosidic Bond Decanoyl_Chain Decanoyl Acyl Chain (C10) GlcNAc->Decanoyl_Chain Amide Bond Lipophilicity_Determination_Workflow cluster_0 RP-HPLC Analysis cluster_1 Data Processing Mobile_Phase Prepare Mobile Phases (Varying Acetonitrile %) Sample_Prep Prepare this compound Sample Mobile_Phase->Sample_Prep HPLC_Run Inject Sample into RP-HPLC Sample_Prep->HPLC_Run Record_tR Record Retention Time (tR) HPLC_Run->Record_tR Calc_logk Calculate log k Record_tR->Calc_logk Plot_Data Plot log k vs. % Acetonitrile Calc_logk->Plot_Data Extrapolate Extrapolate to 0% Acetonitrile Plot_Data->Extrapolate log_kw Determine log kw Extrapolate->log_kw Mechanism_of_Action Teicoplanin This compound Acyl_Chain Lipophilic Acyl Chain Glycopeptide_Core Glycopeptide Core Bacterial_Membrane Bacterial Cell Membrane Acyl_Chain->Bacterial_Membrane Anchors to Membrane DAla_DAla D-Ala-D-Ala Precursor Glycopeptide_Core->DAla_DAla Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Bacterial_Membrane->Peptidoglycan_Synthesis Site of Action DAla_DAla->Peptidoglycan_Synthesis Inhibits

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Teicoplanin A2-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teicoplanin is a glycopeptide antibiotic effective against serious infections caused by Gram-positive bacteria. It is a complex mixture of six main components: A3-1, A2-1, A2-2, A2-3, A2-4, and A2-5.[1][2][3] The quantification of individual components, such as Teicoplanin A2-3, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This application note provides a detailed protocol for the quantification of this compound using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • Teicoplanin reference standard (containing A2-3)

  • Acetonitrile (HPLC grade)[2]

  • Methanol (HPLC grade)[4][5]

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Formic acid

  • Polymyxin B (as internal standard, IS)[6]

  • Ultrapure water

  • Human plasma (for clinical applications)[6]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

Preparation of Solutions

Mobile Phase Preparation: A typical mobile phase consists of an aqueous buffer and an organic solvent. For example, a mixture of 10 mM NaH₂PO₄ buffer and acetonitrile (78:22, v/v) can be used for isocratic elution.[6] Alternatively, a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in a 5:1 acetonitrile-water mixture) can be employed for better separation of all teicoplanin components.[7]

Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve the teicoplanin reference standard in ultrapure water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[7]

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase or a suitable diluent to prepare a series of working standard solutions with concentrations ranging from 7.8 to 500 mg/L.[6]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of Polymyxin B in ultrapure water (e.g., 100 mg/L).[6][7]

Sample Preparation (from Human Plasma):

  • To 100 µL of plasma sample, add a known amount of the internal standard solution.[7]

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[8]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the clear supernatant for HPLC analysis.

HPLC Method

The following table summarizes a typical set of HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A: 10 mM NaH₂PO₄ bufferB: Acetonitrile
Gradient Isocratic at 78:22 (A:B)[6]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Detection Wavelength 220 nm[6]
Injection Volume 20 µL[5]
Internal Standard Polymyxin B[6]

Data Presentation: Quantitative Summary

The performance of the HPLC method is summarized in the table below. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValue
Linearity Range 7.8 - 500 mg/L[6]
Correlation Coefficient (r²) > 0.999[6]
Retention Time (Teicoplanin A2-2/A2-3) Approximately 27.5 min (major peak A2-2)[6]
Retention Time (Internal Standard) Approximately 4.6 min (Polymyxin B2)[6]
Accuracy 93.9% - 110.7%[6]
Precision (RSD%) < 15%[6]
Lower Limit of Quantification (LLOQ) 7.81 mg/L[6]
Recovery 98.5% - 104.7%[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from a plasma sample.

G Figure 1: Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification of A2-3 Calibrate->Quantify

Caption: Workflow for this compound analysis.

Logical Relationship of Method Validation

This diagram shows the key parameters evaluated during the validation of the analytical method.

G Figure 2: Key Parameters of HPLC Method Validation MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery Robustness Robustness MethodValidation->Robustness LLOQ LLOQ Linearity->LLOQ

Caption: HPLC method validation parameters.

References

Application Note: Quantitative Analysis of Teicoplanin A2-3 in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teicoplanin is a glycopeptide antibiotic crucial for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It exists as a complex of several main components, primarily the A2 group (A2-1, A2-2, A2-3, A2-4, A2-5) and the A3 group (A3-1).[1][2][3] The monitoring of teicoplanin trough levels is recommended to ensure therapeutic efficacy and avoid toxicity, making robust analytical methods essential for clinical and research settings.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for therapeutic drug monitoring (TDM) due to its high specificity, sensitivity, and accuracy.[4]

This application note provides a detailed protocol for the quantitative analysis of the Teicoplanin A2-3 component in human serum samples using LC-MS/MS. While Teicoplanin A2-2 and A2-3 are structurally similar and often co-elute or are quantified together, this method outlines the parameters necessary for their specific detection.[5][6][7][8]

Experimental Workflow

The overall workflow for the analysis of this compound in serum is a multi-step process from sample collection to final data analysis.

Teicoplanin Analysis Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical serum_collection Serum Sample Collection storage Sample Storage (-80°C) serum_collection->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Analysis data_acquisition->quantification reporting Result Reporting quantification->reporting

Caption: Overall experimental workflow for this compound analysis.

Detailed Protocols

Materials and Reagents
  • Teicoplanin standard powder (Sigma-Aldrich)[5]

  • Internal Standard (IS), e.g., Vancomycin or a deuterated analog[5][7]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Drug-free human serum

Preparation of Standards and Quality Controls (QC)
  • Primary Stock Solution (1 mg/mL): Prepare a stock solution of teicoplanin in a 50:50 (v/v) mixture of acetonitrile and water.[8]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a suitable solvent (e.g., distilled water or 50:50 acetonitrile/water) to create working standards.[5][8]

  • Calibration Curve and QC Samples: Spike drug-free human serum with the working standard solutions to prepare a calibration curve (e.g., 1-100 µg/mL) and at least three levels of QC samples (low, medium, high).[5][8]

Sample Preparation (Protein Precipitation)

This is a common and effective method for extracting teicoplanin from serum.

  • Pipette 50 µL of serum sample, calibrator, or QC into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for approximately 30-60 seconds to precipitate proteins.[8]

  • Centrifuge the tubes at high speed (e.g., 15,000 rpm) for 5-10 minutes at room temperature.[8]

  • Carefully collect the clear supernatant.

  • For some methods, a further dilution of the supernatant (e.g., 1:10 with mobile phase A) may be performed before injection.[8]

  • Inject a 5-10 µL aliquot of the final solution into the LC-MS/MS system.[8]

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 or C8, e.g., Cadenza HS-C18, Hypersil Gold C8[3][9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.5 mL/min[3]
Injection Volume 5 - 10 µL
Column Temp. 40 °C
Gradient A linear gradient starting with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step.
Run Time 5 - 8 minutes[4][5][10]
Mass Spectrometry (MS) Parameters

Detection is typically performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V[11]
Drying Gas Temp. 300 °C[11]
Nebulizer Gas 35 psi[11]
Sheath Gas Temp. 325 °C[11]

The logical relationship for MRM detection involves selecting a precursor ion and specific product ions for both the analyte and the internal standard.

MRM Logic cluster_source Ion Source cluster_q1 Q1 (Isolation) cluster_q2 Q2 (Fragmentation) cluster_q3 Q3 (Detection) Teico_A2_3 Teicoplanin A2-2/A2-3 Precursor Ion (m/z 940.3) Q1_Teico Isolate m/z 940.3 Teico_A2_3->Q1_Teico IS Internal Standard Precursor Ion Q1_IS Isolate IS m/z IS->Q1_IS Q2_Teico Fragment via CID Q1_Teico->Q2_Teico Q2_IS Fragment via CID Q1_IS->Q2_IS Q3_Teico Detect Product Ions (e.g., m/z 316.3, 204.1) Q2_Teico->Q3_Teico Q3_IS Detect IS Product Ion Q2_IS->Q3_IS

Caption: Logical diagram of the MRM process for analyte detection.
MRM Transitions for Teicoplanin A2-2/A2-3

The following MRM transitions are commonly used for the quantification and confirmation of Teicoplanin A2-2 and A2-3, which are often measured together.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
Teicoplanin A2-2/A2-3 940.3 / 940.4316.3 / 316.2~21 / ~34Quantifier[5][6][8]
Teicoplanin A2-2/A2-3 940.3204.1~17Qualifier[6]
Vancomycin (IS) 724.9 / 724.7144.1 / 143.9~20 / ~17Internal Standard[5][7]

Note: Exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.

Method Validation and Performance

The described methodology has been validated in numerous studies, demonstrating its suitability for clinical applications. Key performance characteristics are summarized below.

Table 1: Summary of Quantitative Performance
ParameterTypical Performance RangeReference
Linearity Range 1 - 100 mg/L[5][8]
Correlation Coefficient (r²) > 0.99[11]
Lower Limit of Quantification (LLOQ) 0.2 - 1.0 mg/L[5][8][10]
Intra-day Precision (%CV) < 15% (< 7.5% in some studies)[3][10]
Inter-day Precision (%CV) < 15% (< 7.5% in some studies)[3][10]
Accuracy / Bias (%) 85 - 115% (Within ±10% in some studies)[3][9][10]
Extraction Recovery (%) 88.8 - 96.6%[10]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of this compound in human serum. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical or research setting.[5][10] This method allows for accurate therapeutic drug monitoring, which is essential for optimizing patient dosing regimens to maximize efficacy and minimize the risk of toxicity.[1][4][9]

References

Determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A2-3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A2-3, a major component of the teicoplanin complex, a glycopeptide antibiotic effective against a broad spectrum of Gram-positive bacteria. The methodologies outlined adhere to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[1][2] This targeted mechanism of action makes it a crucial therapeutic agent against infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[3][4] Determining the MIC of this compound is a critical step in preclinical and clinical research to understand its potency and to guide therapeutic dosage.

Data Presentation

The following table summarizes the MIC values of teicoplanin against various Gram-positive bacteria as reported in the literature. It is important to note that many studies use the teicoplanin complex rather than specifically the A2-3 component.

Bacterial SpeciesStrain(s)Teicoplanin MIC Range (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)ATCC 433000.5[3]
Staphylococcus aureus (MRSA)Clinical Isolates0.38 - 2.00[5]
Staphylococcus aureusClinical Isolates0.125 - 2.0[6]
Enterococcus faecalisClinical Isolate 3090.25[3]
Enterococcus faecalisClinical Isolate 12090.5[3]
Vancomycin-Resistant Enterococcus faeciumClinical Isolate 249732[7]
Coagulase-Negative StaphylococciClinical Isolates8 - 32[8]

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.

a. Preparation of this compound Stock Solution:

This compound has poor water solubility and should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable choice.

  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution at a concentration that is typically 100-fold the highest concentration to be tested.

b. Preparation of Microtiter Plates:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound working stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a gradient of this compound concentrations.

  • The final well in each row should contain only CAMHB to serve as a positive growth control. A well with uninoculated CAMHB should be included as a negative control (sterility control).

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.

  • Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

a. Preparation of this compound Agar Plates:

  • Prepare a stock solution of this compound in DMSO as described for the broth microdilution method.

  • Prepare a series of two-fold dilutions of the this compound working stock solution in a suitable sterile diluent.

  • For each concentration, add 2 mL of the diluted antibiotic solution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

  • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.

  • A control plate containing MHA without the antibiotic should also be prepared.

b. Inoculum Preparation:

Prepare the bacterial inoculum as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.

c. Inoculation and Incubation:

  • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

The MIC is the lowest concentration of this compound that prevents the growth of a visible bacterial colony or a faint haze.

Quality Control

For both methods, it is essential to include quality control (QC) strains with known teicoplanin MIC values in each run. Recommended QC strains and their acceptable MIC ranges according to CLSI are:

  • Staphylococcus aureus ATCC® 29213™: 0.25 - 1 µg/mL

  • Enterococcus faecalis ATCC® 29212™: 0.06 - 0.25 µg/mL

Visualizations

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution Teicoplanin_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution_Broth Perform Serial Dilutions in 96-well plate Teicoplanin_Stock->Serial_Dilution_Broth Prepare_Plates Prepare Agar Plates with varying Teicoplanin concentrations Teicoplanin_Stock->Prepare_Plates Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Broth Inoculate wells with bacterial suspension Bacterial_Inoculum->Inoculate_Broth Inoculate_Agar Spot-inoculate plates with bacterial suspension Bacterial_Inoculum->Inoculate_Agar Serial_Dilution_Broth->Inoculate_Broth Incubate_Broth Incubate at 35°C for 16-20 hours Inoculate_Broth->Incubate_Broth Read_MIC_Broth Read MIC (lowest concentration with no growth) Incubate_Broth->Read_MIC_Broth Prepare_Plates->Inoculate_Agar Incubate_Agar Incubate at 35°C for 16-20 hours Inoculate_Agar->Incubate_Agar Read_MIC_Agar Read MIC (lowest concentration with no growth) Incubate_Agar->Read_MIC_Agar

Caption: Workflow for Broth and Agar Dilution MIC Determination.

Teicoplanin_MOA Mechanism of Action of Teicoplanin Teicoplanin This compound Binding Binding of Teicoplanin to D-Ala-D-Ala Teicoplanin->Binding Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Precursor->Binding Inhibition Inhibition Binding->Inhibition Transglycosylation Transglycosylation (Peptidoglycan chain elongation) CellWall_Synthesis Bacterial Cell Wall Synthesis Transglycosylation->CellWall_Synthesis Transpeptidation Transpeptidation (Cross-linking of peptidoglycan) Transpeptidation->CellWall_Synthesis Cell_Lysis Cell Lysis and Death CellWall_Synthesis->Cell_Lysis disrupted Inhibition->Transglycosylation Blocks Inhibition->Transpeptidation Blocks

Caption: Teicoplanin's Inhibition of Bacterial Cell Wall Synthesis.

References

Application Notes and Protocols for Teicoplanin A2-3 in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][2] It is a complex mixture of several compounds, with five major components designated Teicoplanin A2-1 through A2-5.[3][4] These components share the same core glycopeptide structure but differ in the acyl side chains. Teicoplanin A2-3 is one of these major components. For the purposes of standard antimicrobial susceptibility testing (AST), the teicoplanin complex is tested as a whole. These application notes provide detailed protocols and data for the use of teicoplanin in AST.

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which are essential building blocks of the cell wall.[1][4][5] This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the polymerization and cross-linking of peptidoglycan chains.[1][5] The disruption of cell wall integrity leads to cell lysis and bacterial death.[1]

Data Presentation

Table 1: Teicoplanin MIC and Disk Diffusion Breakpoints

The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion zone diameter breakpoints for teicoplanin against select Gram-positive organisms as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

OrganismMethodDisk ContentSusceptible (S)Intermediate (I)Resistant (R)Reference
Staphylococcus aureus Disk Diffusion30 µg≥ 14 mm11 - 13 mm≤ 10 mm[6][7]
MIC-≤ 8 µg/mL16 µg/mL≥ 32 µg/mL[6][8]
Enterococcus faecalis Disk Diffusion30 µg≥ 14 mm11 - 13 mm≤ 10 mm[7]
MIC-≤ 8 µg/mL16 µg/mL≥ 32 µg/mL
Staphylococcus aureus (EUCAST)MIC-≤ 2 mg/L-> 2 mg/L[9]

Note: Interpretive criteria can be subject to updates. Always refer to the latest versions of CLSI and EUCAST guidelines.[10][11][12][13]

Table 2: Quality Control (QC) Ranges for Teicoplanin AST

Performing routine quality control is essential to ensure the accuracy and reproducibility of AST results. The following are the recommended QC ranges for teicoplanin testing using standard reference strains.

QC StrainMethodDisk ContentAcceptable RangeReference
Staphylococcus aureus ATCC® 25923™ Disk Diffusion30 µg15 - 19 mm[7][14]
Staphylococcus aureus ATCC® 29213™ Broth Microdilution (MIC)-0.12 - 0.5 µg/mL[7][14]
Enterococcus faecalis ATCC® 29212™ Broth Microdilution (MIC)-0.06 - 0.25 µg/mL[7][14]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control strains (S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Prepare Teicoplanin Stock Solution: Prepare a stock solution of teicoplanin in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the teicoplanin stock solution in CAMHB to achieve a final concentration range (e.g., 64 µg/mL to 0.03 µg/mL).

  • Prepare Bacterial Inoculum: From a pure culture, suspend 4-5 colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the teicoplanin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of teicoplanin at which there is no visible growth of the organism.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.[15]

Materials:

  • Teicoplanin disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control strain (S. aureus ATCC® 25923™)

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Bacterial Inoculum: Prepare the inoculum as described in Protocol 1, step 3.

  • Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[15] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[16]

  • Apply Antibiotic Disks: Aseptically apply the teicoplanin disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the teicoplanin disk to the nearest millimeter.

  • Interpret Results: Compare the measured zone diameter to the established breakpoints (Table 1) to determine if the organism is susceptible, intermediate, or resistant.

Visualizations

Teicoplanin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cell_wall Cell Wall UDP_NAG UDP-NAG Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAG->Lipid_II Synthesis of precursors UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_II Synthesis of precursors Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation (Polymerization) Peptidoglycan->Peptidoglycan Teicoplanin Teicoplanin Teicoplanin->Lipid_II Binds to D-Ala-D-Ala Teicoplanin->Peptidoglycan Inhibits Polymerization & Cross-linking

Caption: Mechanism of action of Teicoplanin.

AST_Workflow cluster_methods AST Methods start Start: Isolate pure bacterial colony prepare_inoculum Prepare 0.5 McFarland standardized inoculum start->prepare_inoculum broth_microdilution Broth Microdilution prepare_inoculum->broth_microdilution disk_diffusion Disk Diffusion prepare_inoculum->disk_diffusion incubate Incubate at 35°C ± 2°C for 16-20 hours broth_microdilution->incubate disk_diffusion->incubate read_results Read and Record Results (MIC or Zone Diameter) incubate->read_results interpret Interpret Results using CLSI/EUCAST Breakpoints read_results->interpret report Report as Susceptible, Intermediate, or Resistant interpret->report

Caption: General workflow for antimicrobial susceptibility testing.

Result_Interpretation_Logic start Measured Value (MIC or Zone Diameter) is_susceptible Value ≤ Susceptible Breakpoint? start->is_susceptible is_resistant Value ≥ Resistant Breakpoint? is_susceptible->is_resistant No susceptible Susceptible is_susceptible->susceptible Yes intermediate Intermediate is_resistant->intermediate No resistant Resistant is_resistant->resistant Yes

Caption: Logical flow for interpreting AST results.

References

Application of Teicoplanin A2-3 in the Study of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic that serves as a critical tool in both clinical settings for treating severe Gram-positive bacterial infections and in the laboratory for studying the intricate process of bacterial cell wall synthesis.[1] Teicoplanin A2-3 is one of the major components of the teicoplanin complex, characterized by a specific fatty acid side chain that is believed to anchor the molecule to the bacterial cell membrane, thereby enhancing its activity.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a specific inhibitor to investigate the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the late stages of peptidoglycan synthesis. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[] By binding to this moiety, this compound sterically hinders the two crucial enzymatic steps in the polymerization of the cell wall:

  • Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into long glycan chains.

  • Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, which provides the peptidoglycan meshwork with its structural integrity.

The inhibition of these processes leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[]

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Bacterial Suspension Inoculum->Inoculate Teicoplanin_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of Teicoplanin in 96-well plate Teicoplanin_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC SPR_Analysis_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Activate_Chip Activate Sensor Chip (EDC/NHS) Immobilize_Ligand Immobilize D-Ala-D-Ala Peptide Activate_Chip->Immobilize_Ligand Deactivate_Chip Deactivate Surface (Ethanolamine) Immobilize_Ligand->Deactivate_Chip Inject_Analyte Inject this compound (various concentrations) Deactivate_Chip->Inject_Analyte Monitor_Binding Monitor Association and Dissociation Inject_Analyte->Monitor_Binding Data_Processing Process Sensorgrams (Reference Subtraction) Monitor_Binding->Data_Processing Kinetic_Fitting Fit Data to Binding Model (Determine ka, kd, Kd) Data_Processing->Kinetic_Fitting

References

Application Notes and Protocols: Teicoplanin A2-3 for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic that is a crucial therapeutic option for managing severe infections caused by Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy against these challenging pathogens makes it a vital tool in both clinical and research settings. Teicoplanin is a mixture of several components, with Teicoplanin A2 being the major complex, which is further divided into five closely related molecules (A2-1 to A2-5). These components share the same core glycopeptide structure but differ in the fatty acid side chains. This document provides detailed application notes and protocols for the use of Teicoplanin A2-3 in the context of MRSA infections, summarizing key quantitative data and experimental methodologies.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][3] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan polymerization, which are essential for forming the rigid cell wall structure.[3] The disruption of cell wall integrity leads to osmotic instability and ultimately cell lysis.[3] Unlike beta-lactam antibiotics, the action of teicoplanin is not affected by the production of beta-lactamases.[1]

Teicoplanin_Mechanism_of_Action cluster_bacterium Staphylococcus aureus Peptidoglycan Precursor Peptidoglycan Precursor Growing Peptidoglycan Chain Growing Peptidoglycan Chain Peptidoglycan Precursor->Growing Peptidoglycan Chain Transglycosylation & Transpeptidation Cell Lysis Cell Lysis Growing Peptidoglycan Chain->Cell Lysis This compound This compound This compound->Peptidoglycan Precursor Binds to D-Ala-D-Ala

Mechanism of this compound Action on MRSA.

In Vitro Efficacy

Teicoplanin demonstrates potent in vitro activity against MRSA isolates. The minimum inhibitory concentration (MIC) is a key parameter for assessing its efficacy.

ParameterValue RangeReference StrainNotes
MIC 0.25 - 2.00 µg/mLMRSA ATCC 43300 and clinical isolatesActivity can be influenced by inoculum size and the presence of serum.[5][6]
MIC50 0.25 µg/mLMRSA from cystic fibrosis sputumMedian MIC value.[5]
MIC90 1.00 µg/mLClinical MRSA isolates90% of isolates inhibited at this concentration.
Mutational Frequency 1.02 x 10⁻⁷MRSA ATCC 43300At 16 x MIC.[7]

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

In vivo studies are critical for determining the therapeutic potential of Teicoplanin. The ratio of the Area Under the Curve (AUC) to the MIC is a key predictor of its bacteriological and clinical success.

ParameterTarget ValueModelNotes
fAUC24/MIC (static effect) 30.4 - 54.8Murine Thigh Infection ModelFor methicillin-susceptible and resistant S. aureus.[8]
fAUC24/MIC (1-log10 kill) 70.56 - 76.4Murine Thigh Infection ModelFor methicillin-susceptible and resistant S. aureus.[8]
Total in vivo AUC/MIC (efficacy) 610.4Murine Thigh Infection ModelFor a 2 log10 cell kill against an MRSA strain with an MIC of 0.5 mg/L.[7][9]
Total in vivo AUC/MIC (resistance suppression) ~1500Murine Thigh Infection ModelTo prevent the emergence of resistance.[7][9]
AUC24/MIC for Clinical Success ≥900 µg·h/mLHuman patients with MRSA infectionsAssociated with a high probability of successful bacteriological response.[10][11]

Clinical Applications

Teicoplanin is indicated for the treatment of serious infections caused by MRSA, including bacteremia, endocarditis, and bone and joint infections.[1][12] It is also a viable option for patients with allergies to beta-lactam antibiotics.[2]

Infection TypeRecommended Trough Concentration (Cmin)Dosing Considerations
General MRSA Infections ≥15 µg/mLA loading dose is crucial to rapidly achieve therapeutic concentrations.[13]
Serious Infections (e.g., Endocarditis, Osteomyelitis) ≥20 µg/mLHigher doses may be necessary to achieve optimal PK/PD targets.[1][13]

A meta-analysis comparing linezolid and teicoplanin for MRSA infections suggested that linezolid was associated with a better clinical cure and microbiological eradication rate.[14] However, the choice of antibiotic should be based on local availability, patient population, and safety profiles.[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

a) Broth Microdilution (as per EUCAST guidelines)

  • Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: Culture MRSA (e.g., ATCC 43300) on a non-selective agar medium (e.g., Mueller-Hinton agar) and incubate at 37°C for 18-24 hours.[7] Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Perform two-fold serial dilutions of the teicoplanin stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of teicoplanin that completely inhibits visible growth of the organism.

b) E-test

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the MRSA suspension onto the surface of a Mueller-Hinton agar plate.

  • Application of E-test Strip: Aseptically apply the teicoplanin E-test strip to the agar surface.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

  • Reading the MIC: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

MIC_Determination_Workflow cluster_prep Preparation cluster_methods MIC Determination Methods MRSA_Culture Culture MRSA Bacterial_Suspension Prepare Bacterial Suspension (0.5 McFarland) MRSA_Culture->Bacterial_Suspension Teicoplanin_Stock Prepare Teicoplanin Stock Broth_Microdilution Broth Microdilution Teicoplanin_Stock->Broth_Microdilution Bacterial_Suspension->Broth_Microdilution E_test E-test Bacterial_Suspension->E_test Incubate_Plates Incubate at 37°C Broth_Microdilution->Incubate_Plates Incubate E_test->Incubate_Plates Incubate Read_MIC Determine MIC Incubate_Plates->Read_MIC Read Results

Workflow for MIC Determination of Teicoplanin against MRSA.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of teicoplanin and determine key PK/PD parameters.[8][9]

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide.[8]

  • Bacterial Inoculation: Prepare a mid-logarithmic phase culture of MRSA. Inject a defined inoculum (e.g., 10⁶ CFU) into the thigh muscle of the neutropenic mice.[8]

  • Teicoplanin Administration: At a specified time post-infection (e.g., 2 hours), administer teicoplanin subcutaneously or intravenously at various dosing regimens.

  • Sample Collection: At different time points, euthanize cohorts of mice and aseptically remove the thigh muscle.

  • Bacterial Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: Correlate the teicoplanin dosage and resulting plasma concentrations with the reduction in bacterial load in the thigh to determine PK/PD indices such as AUC/MIC.

Therapeutic Drug Monitoring (TDM)

Monitoring teicoplanin serum concentrations in patients is crucial for optimizing therapy.

  • Sample Collection: Collect blood samples to determine trough concentrations (Cmin), typically just before the next dose.

  • Concentration Measurement: Serum concentrations of teicoplanin can be determined using methods such as fluorescence polarization immunoassay (FPIA).[10][15]

  • Dose Adjustment: Adjust the teicoplanin dosage regimen based on the measured trough concentrations and the clinical status of the patient to achieve the target Cmin.

Safety and Considerations

Teicoplanin is generally well-tolerated. Compared to vancomycin, it is associated with a lower incidence of nephrotoxicity and "red man syndrome".[16] However, as with all antibiotics, judicious use is necessary to prevent the emergence of resistance.[1]

Conclusion

This compound remains a valuable antibiotic for the treatment of MRSA infections. A thorough understanding of its mechanism of action, in vitro and in vivo efficacy, and appropriate experimental protocols is essential for its effective use in both research and clinical practice. The data and protocols presented here provide a comprehensive resource for professionals working in the field of infectious diseases and drug development.

References

Investigating Teicoplanin A2-3 in Biofilm Eradication Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Teicoplanin, a glycopeptide antibiotic, is a complex of several components, with the Teicoplanin A2 group being the major contributor to its antibacterial activity. Among these, Teicoplanin A2-3 is a key analog. These application notes provide a comprehensive overview of the methodologies used to investigate the efficacy of this compound in eradicating bacterial biofilms. While specific quantitative data for the standalone activity of the this compound component is limited in publicly available literature, this document outlines the established protocols to determine such efficacy. The primary mechanism of action for Teicoplanin involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, which is crucial for bacterial viability.[1][2][3][4]

Data Presentation

Currently, there is a lack of specific quantitative data in the literature focusing solely on this compound for biofilm eradication. Studies often report on the activity of the Teicoplanin complex as a whole or in combination with other antimicrobials. For instance, research has indicated that while Teicoplanin alone may not be effective in eradicating Staphylococcus epidermidis biofilms, its efficacy can be enhanced when combined with other agents against Staphylococcus aureus biofilms. To facilitate future research and data comparison, the following tables are provided as templates for summarizing key quantitative metrics for this compound's anti-biofilm activity.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainGrowth MediumBiofilm Age (hours)MBEC (µg/mL)Reference
Staphylococcus aureus (ATCC® 29213™)Tryptic Soy Broth (TSB)24Data to be determined
Staphylococcus epidermidis (ATCC® 35984™)TSB with 1% glucose24Data to be determined
[User-defined strain][User-defined medium][User-defined time]Data to be determined

Table 2: Percentage Biofilm Reduction by this compound (Crystal Violet Assay)

Bacterial StrainThis compound Conc. (µg/mL)Incubation Time (hours)% Biofilm Reduction (Biomass)
S. aureus (ATCC® 29213™)Concentration 124Data to be determined
Concentration 224Data to be determined
S. epidermidis (ATCC® 35984™)Concentration 124Data to be determined
Concentration 224Data to be determined

Table 3: Percentage Reduction in Biofilm Viability by this compound (TTC Assay)

Bacterial StrainThis compound Conc. (µg/mL)Incubation Time (hours)% Reduction in Viability
S. aureus (ATCC® 29213™)Concentration 124Data to be determined
Concentration 224Data to be determined
S. epidermidis (ATCC® 35984™)Concentration 124Data to be determined
Concentration 224Data to be determined

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in biofilm research. The following are standard protocols that can be adapted for investigating this compound.

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay is utilized to determine the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[5][6] The Calgary Biofilm Device (CBD) is a common tool for this purpose.[6][7][8]

Materials:

  • Calgary Biofilm Device (96-well plate with a lid of 96 pegs)

  • Bacterial culture of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Plate shaker

  • Incubator

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard in the appropriate growth medium.

    • Dispense 150 µL of the inoculum into each well of the CBD 96-well plate.

    • Place the peg lid onto the plate and incubate at 37°C for 24-48 hours on a rocking or orbital shaker to allow for biofilm formation on the pegs.

  • Challenge with this compound:

    • Prepare serial twofold dilutions of this compound in a new 96-well microtiter plate. Include a growth control (no antibiotic) and a sterility control (medium only).

    • Carefully remove the peg lid from the growth plate and rinse the pegs with PBS to remove planktonic bacteria.

    • Transfer the peg lid to the challenge plate containing the this compound dilutions.

    • Incubate the challenge plate at 37°C for 24 hours.

  • Recovery and MBEC Determination:

    • After incubation, remove the peg lid from the challenge plate and rinse with PBS.

    • Place the peg lid into a new 96-well plate containing fresh, sterile growth medium.

    • Sonicate the plate to dislodge the biofilm from the pegs.

    • Incubate the recovery plate at 37°C for 18-24 hours.

    • The MBEC is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm, observed as no turbidity in the well.[5]

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet (CV) Assay

The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.[9][10][11][12][13]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Growth medium

  • This compound solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Dispense 200 µL of a standardized bacterial suspension into the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow biofilm formation.

  • Treatment:

    • Carefully remove the planktonic culture from each well.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Add 200 µL of different concentrations of this compound to the wells. Include an untreated control.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Staining and Quantification:

    • Aspirate the treatment solution and wash the wells with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12]

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[12]

    • Measure the absorbance at 570-595 nm using a microplate reader.[9][11]

Protocol 3: Assessment of Biofilm Viability using 2,3,5-Triphenyltetrazolium Chloride (TTC) Assay

The TTC assay is a colorimetric method used to assess the metabolic activity of viable cells within a biofilm.[14][15][16][17]

Materials:

  • Pre-formed biofilms in a 96-well plate

  • This compound solution

  • 0.1% (w/v) TTC solution in a suitable buffer

  • Solubilizing agent (e.g., isopropanol, methanol)

  • Microplate reader

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 from the Crystal Violet Assay protocol.

  • Viability Staining:

    • After treatment, wash the wells with PBS.

    • Add 200 µL of 0.1% TTC solution to each well.

    • Incubate the plate in the dark at 37°C for 4-6 hours. Metabolically active bacteria will reduce the colorless TTC to a red formazan product.

  • Quantification:

    • Aspirate the TTC solution.

    • Add 200 µL of a solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 480-500 nm.[17]

Visualization of Biofilm Structure

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing cell viability within the biofilm matrix.[18][19][20][21]

General Protocol Outline:

  • Grow biofilms on a suitable surface (e.g., glass coverslips, µ-slides).

  • Treat the biofilms with this compound.

  • Stain the biofilms with fluorescent dyes, such as SYTO 9 (stains all cells green) and propidium iodide (stains dead cells red), to differentiate between live and dead cells.

  • Image the biofilms using a confocal microscope to obtain z-stack images.

  • Analyze the images to determine biofilm thickness, architecture, and the ratio of live to dead cells.

Diagrams

Signaling Pathways and Workflows

Teicoplanin_Mechanism Teicoplanin This compound Peptidoglycan_Precursor Peptidoglycan_Precursor Teicoplanin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Inhibition Cell_Wall Cell_Wall Inhibition->Cell_Wall Inhibition of Cell Wall Synthesis Lysis Cell Lysis Cell_Wall->Lysis Weakened

MBEC_Workflow cluster_prep Day 1: Biofilm Formation cluster_treatment Day 2: Treatment cluster_recovery Day 3: Recovery & Analysis Inoculum Prepare Bacterial Inoculum Incubate_Biofilm Inoculate Calgary Device & Incubate (24-48h) Inoculum->Incubate_Biofilm Prepare_Teicoplanin Prepare this compound Dilutions Rinse_Pegs1 Rinse Pegs (PBS) Challenge Transfer Pegs to Challenge Plate & Incubate (24h) Prepare_Teicoplanin->Challenge Rinse_Pegs1->Challenge Rinse_Pegs2 Rinse Pegs (PBS) Challenge->Rinse_Pegs2 Recovery Transfer to Recovery Plate & Sonicate Rinse_Pegs2->Recovery Incubate_Recovery Incubate (18-24h) Recovery->Incubate_Recovery Read_MBEC Read MBEC (Visual/OD) Incubate_Recovery->Read_MBEC

CV_Assay_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_staining Staining & Quantification start Start Inoculate Inoculate 96-well Plate start->Inoculate Incubate1 Incubate (24-48h) Inoculate->Incubate1 Wash1 Wash with PBS Incubate1->Wash1 Add_Teicoplanin Add this compound Wash1->Add_Teicoplanin Incubate2 Incubate (24h) Add_Teicoplanin->Incubate2 Wash2 Wash with PBS Incubate2->Wash2 Stain Stain with 0.1% Crystal Violet Wash2->Stain Wash3 Wash with Water Stain->Wash3 Dry Air Dry Wash3->Dry Solubilize Solubilize with Acetic Acid/Ethanol Dry->Solubilize Read Read Absorbance (570-595nm) Solubilize->Read end End Read->end

References

Application Notes: Teicoplanin A2-3 for Preventing Gram-Positive Bacterial Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Teicoplanin is a glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a complex of several compounds, with Teicoplanin A2-3 being one of its major, biologically active components.[3][4][5] Its mechanism of action involves the inhibition of peptidoglycan polymerization, which blocks the synthesis of the bacterial cell wall, ultimately leading to cell death.[2][3][6] Teicoplanin is ineffective against Gram-negative bacteria because its large, polar molecules cannot penetrate their outer membrane.[1] This specificity makes this compound a targeted agent for preventing and eliminating Gram-positive bacterial contamination in mammalian cell cultures, a common challenge in research environments.[7][8]

Mechanism of Action

This compound acts by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[6] This binding sterically hinders the transglycosylation and transpeptidation enzymes responsible for elongating and cross-linking the peptidoglycan chains, which are essential for the integrity of the Gram-positive bacterial cell wall.[6] The disruption of this process weakens the cell wall, leading to lysis and bacterial death. The lipophilic side chain of this compound is thought to anchor the molecule to the bacterial cell membrane, increasing its local concentration and enhancing its antibiotic activity.[9]

cluster_membrane Bacterial Cytoplasmic Membrane cluster_cellwall Cell Wall Synthesis Site Lipid_II Lipid II (Peptidoglycan Precursor) Bactoprenol Bactoprenol Carrier Lipid_II->Bactoprenol Translocation PBP Transpeptidase (PBP) Bactoprenol->PBP Precursor presented for incorporation Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Cross-linking Teicoplanin This compound Teicoplanin->Lipid_II Binds to D-Ala-D-Ala

Caption: Mechanism of this compound action.

Spectrum of Activity and Efficacy

This compound is exclusively active against Gram-positive bacteria. It is particularly effective against common cell culture contaminants such as Staphylococcus and Enterococcus species.[1]

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) Range
Staphylococcus aureus (including MRSA)≤0.06 - 2.00 µg/mL[1][10]
Clostridioides difficile0.06 - 0.5 µg/mL[1]
Enterococcus faecalisEffective (MIC not specified in results)[1][2]
Gram-Negative BacteriaIneffective[1]
Table 1: Efficacy of Teicoplanin against common Gram-positive bacteria.

Cytotoxicity and Recommended Working Concentration

While effective against bacteria, it is crucial that an antibiotic used in cell culture exhibits minimal toxicity to the mammalian cells being cultured. Studies have shown that Teicoplanin's cytotoxic effects are dose-dependent and cell-line specific.[11][12] At high concentrations, it can be toxic, but at lower, clinically relevant concentrations, it is generally considered safe.[12] Interestingly, some studies have noted a proliferative effect at certain low concentrations.[11][13]

Cell LineMaximum Proliferation Conc.Toxicity Observed AboveNotes
CHO (Chinese Hamster Ovary)1000 µg/mL2000 µg/mL0.3% viability at 11,000 µg/mL[11][12]
MCF-7 (Human Breast Cancer)400 µg/mL6000 µg/mL52.4% viability at 11,000 µg/mL[11][12]
Jurkat E6.1 (Human T-cell Lymphoma)200 µg/mL400 µg/mL5.2% viability at 11,000 µg/mL[11][12]
hTERT-HPNE (Human Pancreatic)Not applicable218 µg/mLViability below 50% at concentrations ≥ 218 µg/mL after 72h[14]
HEI-OC1 (Mouse Auditory)Not applicable~560 µg/mL (3 mM)Significant viability decrease at 3 mM (~560 µg/mL)[15]
Table 2: Cytotoxicity of Teicoplanin on various mammalian cell lines.

Based on the efficacy and cytotoxicity data, a recommended starting concentration for routine prophylactic use is 5-10 µg/mL . This range is well above the MIC for most susceptible bacteria while being significantly below the concentrations reported to cause toxicity in common cell lines. However, it is strongly recommended that researchers determine the optimal, non-toxic concentration for their specific cell line using the protocol provided below.

Solubility and Stability

This compound has poor water solubility.[16] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4][5][16] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is recommended. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

  • Materials :

    • This compound powder (e.g., CAS 91032-36-9)[17]

    • Sterile, cell culture-grade DMSO

    • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)

    • Calibrated pipette

  • Procedure :

    • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 10 mg.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration. For 10 mg of powder, add 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. When stored at -80°C, the solution can be used for up to 6 months.[4]

start Start: Prepare Stock Solution weigh 1. Aseptically weigh This compound powder start->weigh dissolve 2. Add sterile DMSO to a final concentration of 10 mg/mL weigh->dissolve vortex 3. Vortex to dissolve completely dissolve->vortex aliquot 4. Dispense into sterile, single-use aliquots vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Routine Use of this compound for Contamination Prevention

  • Materials :

    • This compound stock solution (10 mg/mL)

    • Complete cell culture medium

  • Procedure :

    • Thaw one aliquot of the this compound stock solution.

    • Dilute the stock solution into your complete cell culture medium to achieve the desired final concentration (e.g., 5-10 µg/mL).

      • Example for 10 µg/mL : Add 1 µL of the 10 mg/mL stock solution for every 1 mL of culture medium (a 1:1000 dilution). For a 500 mL bottle of medium, add 500 µL of the stock solution.

    • Mix the medium thoroughly by inverting the bottle several times.

    • Use the Teicoplanin-supplemented medium for all subsequent cell culture procedures, including passaging and experiments.

Protocol 3: Determining Optimal and Cytotoxic Concentrations (MTT Assay)

This protocol allows researchers to test the effect of various this compound concentrations on their specific cell line to identify the highest possible concentration with no cytotoxic effects. The procedure is based on methods described in published studies.[11][12][13]

  • Cell Seeding :

    • Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Teicoplanin Treatment :

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 100, 250, 500, and 1000 µg/mL.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different Teicoplanin concentrations. Include a "no-treatment" control (0 µg/mL). It is recommended to test each concentration in triplicate or quadruplicate.

    • Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time and experimental requirements.

  • MTT Assay for Cell Viability :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % Viability against the this compound concentration to determine the dose-response curve and identify the highest concentration that does not significantly reduce cell viability.

cluster_prep Day 1: Plate Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Viability Assay cluster_analysis Final Step: Analysis seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 24h for cell attachment seed->incubate1 prepare_teico 3. Prepare serial dilutions of This compound in medium incubate1->prepare_teico add_teico 4. Add diluted Teicoplanin to wells prepare_teico->add_teico incubate2 5. Incubate for 24-72h add_teico->incubate2 add_mtt 6. Add MTT solution to each well incubate2->add_mtt incubate3 7. Incubate for 3-4h add_mtt->incubate3 dissolve 8. Dissolve formazan crystals with DMSO incubate3->dissolve read 9. Measure absorbance at 570 nm dissolve->read analyze 10. Calculate % Viability and plot dose-response curve read->analyze

Caption: Experimental workflow for determining this compound cytotoxicity.

References

Preparation of Teicoplanin A2-3 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Teicoplanin A2-3 is one of the five major components of the teicoplanin complex produced by Actinoplanes teichomyceticus. For successful and reproducible in vitro assays, the correct preparation of this compound stock solutions is critical. These application notes provide detailed protocols for the solubilization, storage, and preparation of working solutions of this compound for various research applications.

Data Presentation

This compound Properties
PropertyValueReference
Molecular FormulaC₈₈H₉₇Cl₂N₉O₃₃[1]
Molecular Weight1879.7 g/mol [2]
AppearanceWhite to light yellowish-white powder[3]
Storage of Solid-20°C[2][4]
Stability of Solid≥ 4 years at -20°C[5]
Solubility of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2][4]
Dimethylformamide (DMF)Soluble[2][4]
EthanolSoluble[2][4]
MethanolSoluble[2][4]
Water10 mg/mL (for Teicoplanin complex)[6]
PBS (pH 7.2)~0.25 mg/mL (for Teicoplanin complex)[5]

Note: For obtaining higher solubility in organic solvents, warming the solution at 37°C and using an ultrasonic bath for a short period may be beneficial[2].

Storage and Stability of Stock Solutions
SolventStorage TemperatureStabilityReference
DMSO-20°CUp to 1 month[4]
DMSO-80°CUp to 6 months[4]
Aqueous Solutions2-8°CNot recommended for more than one day[5]

General Tip: To avoid repeated freeze-thaw cycles, it is recommended to store stock solutions in single-use aliquots[4].

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the initial reconstitution of lyophilized this compound powder to create a high-concentration primary stock solution.

Materials:

  • This compound (lyophilized powder)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Carefully add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently swirl the vial to dissolve the powder. If necessary, vortex briefly. For compounds that are difficult to dissolve, sonication or warming at 37°C for a short period can be applied[2].

  • Aliquotting: Once fully dissolved, dispense the stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[4].

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the primary stock solution to prepare working solutions for use in assays such as Minimum Inhibitory Concentration (MIC) testing or cell-based assays.

Materials:

  • This compound primary stock solution (from Protocol 1)

  • Sterile diluent appropriate for the assay (e.g., cell culture medium, Mueller-Hinton Broth)

  • Sterile tubes for serial dilutions

  • Calibrated pipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the primary stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the assay-specific diluent. This helps to minimize the concentration of the organic solvent (e.g., DMSO) in the final assay, as high concentrations can have physiological effects[5]. For many cell-based assays, the final DMSO concentration should not exceed 0.5-1%.

  • Serial Dilutions: Perform a series of dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For MIC testing, this typically involves a two-fold dilution series[7][8].

  • Assay Plate Preparation: Add the prepared working solutions to the wells of the assay plate (e.g., 96-well plate).

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions for extended periods[5].

Mandatory Visualization

Teicoplanin_Stock_Preparation_Workflow cluster_protocol1 Protocol 1: Primary Stock Solution Preparation cluster_protocol2 Protocol 2: Working Solution Preparation start1 Start: Lyophilized This compound Powder equilibrate Equilibrate to Room Temperature start1->equilibrate add_dmso Add Sterile DMSO (e.g., to 10 mg/mL) equilibrate->add_dmso dissolve Dissolve Powder (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store start2 Start: Thaw Primary Stock Solution Aliquot store->start2 Use in Assay intermediate_dilution Prepare Intermediate Dilution in Assay Buffer start2->intermediate_dilution serial_dilution Perform Serial Dilutions to Final Concentrations intermediate_dilution->serial_dilution add_to_plate Add to Assay Plate serial_dilution->add_to_plate end Perform In Vitro Assay add_to_plate->end

Caption: Workflow for the preparation of this compound stock and working solutions.

Logical_Relationships compound This compound (Lyophilized Powder) stock High-Concentration Primary Stock Solution compound->stock dissolved in solvent Primary Solvent (e.g., DMSO) solvent->stock storage Aliquotted Storage (-20°C / -80°C) stock->storage aliquot and store working Working Solutions (Final Concentrations) storage->working thaw and dilute in diluent Aqueous Assay Buffer (e.g., Culture Medium) diluent->working assay In Vitro Assay (e.g., MIC, Cell-based) working->assay used in

Caption: Logical relationships in preparing this compound solutions for assays.

References

Troubleshooting & Optimization

Troubleshooting poor peak resolution in Teicoplanin A2-3 HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Teicoplanin A2-3 HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for this compound analysis?

A1: Successful separation of Teicoplanin components, including A2-3, is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column.[1][2][3] Method parameters can vary, but common starting points are summarized in the table below.

ParameterTypical Value/RangeSource(s)
Column C18, 4.6 mm x 250 mm, 5 µm[4]
Mobile Phase Acetonitrile and a phosphate buffer (e.g., 10 mM NaH₂PO₄) or methanol. The ratio is critical and often requires optimization. A common ratio is Acetonitrile:Buffer (22:78, v/v).[4] Another reported mobile phase is methanol:acetonitrile (90:10, v/v).[1][1][4]
Flow Rate 1.0 - 2.5 mL/min[1][4]
Detection Wavelength 220 nm or 279 nm[3][4][5]
Column Temperature Ambient (e.g., 25 °C)[1][4]
Injection Volume 20 - 25 µL[1][4]

Q2: I am observing broad and poorly resolved peaks for this compound. What are the likely causes?

A2: Poor peak resolution in this compound analysis can stem from several factors related to the mobile phase, column, or HPLC system. Common causes include:

  • Inappropriate Mobile Phase Composition: The pH and organic solvent ratio of the mobile phase are critical for the separation of the closely related Teicoplanin components.[4][6]

  • Column Degradation: Loss of stationary phase, column contamination, or a void at the column inlet can lead to peak broadening and tailing.[6][7]

  • Suboptimal Flow Rate: A flow rate that is too high can decrease separation efficiency, while a rate that is too low can lead to band broadening due to diffusion.[8][9]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broad, asymmetric peaks.[6][10]

Troubleshooting Guides

Problem: Poor Peak Resolution and Tailing

Poor resolution between Teicoplanin A2-2, A2-3, and other components is a frequent challenge. This guide provides a systematic approach to troubleshooting and improving peak shape.

Step 1: Verify and Optimize Mobile Phase

The composition of the mobile phase is the most critical factor influencing the resolution of Teicoplanin components.

  • Protocol: Mobile Phase Preparation and Optimization

    • Buffer Preparation: Prepare a 10 mM sodium dihydrogen phosphate (NaH₂PO₄) solution. Adjust the pH to the desired value (e.g., 2.1) using phosphoric acid.[4] Filter the buffer through a 0.45 µm membrane filter.

    • Organic Modifier: Use HPLC-grade acetonitrile or methanol.

    • Initial Composition: Start with a mobile phase composition of Acetonitrile:10 mM NaH₂PO₄ buffer (22:78, v/v).[4]

    • Optimization: If resolution is poor, systematically vary the percentage of the organic modifier. A lower percentage of acetonitrile will generally increase retention time and may improve the separation between closely eluting peaks.

    • Degassing: Ensure the mobile phase is thoroughly degassed before use to prevent bubble formation in the pump and detector, which can cause baseline noise and affect peak shape.[6]

Troubleshooting Mobile Phase Issues

IssueRecommended Action
All peaks are broad Decrease the flow rate. Optimize the mobile phase composition by slightly decreasing the organic solvent percentage.
Peak tailing, especially for later eluting peaks Ensure the mobile phase pH is appropriate. For acidic compounds like Teicoplanin, a low pH (around 2-3) is often beneficial. Check for potential secondary interactions with the column by using a well-endcapped column.[11]
Inconsistent retention times Ensure the mobile phase is prepared fresh daily and that the composition is accurate. Check for leaks in the HPLC system.[8]

Step 2: Evaluate Column Performance

The analytical column is the heart of the separation. Its condition directly impacts peak shape and resolution.

  • Protocol: Column Equilibration and Maintenance

    • Equilibration: Before starting a sequence of analyses, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Cleaning: If the column is suspected to be contaminated, a washing procedure is necessary. A general-purpose wash for a C18 column involves flushing with water, followed by isopropanol, and then hexane. Always check the column manufacturer's instructions for specific cleaning protocols.

    • Storage: For short-term storage, keep the column in the mobile phase. For long-term storage, flush the column with a mixture of methanol and water (e.g., 50:50) and ensure the end-fittings are tightly sealed.

Troubleshooting Column Issues

IssueRecommended Action
Split peaks This may indicate a void at the column inlet. Re-packing the inlet or replacing the column may be necessary.
High backpressure and broad peaks The column frit may be blocked. Back-flushing the column (if permitted by the manufacturer) or replacing the frit can resolve this issue.
Loss of resolution over time The stationary phase may be degrading. Consider replacing the column with a new one of the same type. Using a guard column can help extend the life of the analytical column.[6]

Step 3: Check HPLC System Parameters

Instrument settings play a crucial role in the quality of the chromatogram.

Troubleshooting System Parameters

ParameterCommon IssueRecommended Action
Injection Volume Peak fronting or broadening due to sample overload.Reduce the injection volume or dilute the sample.[9]
Flow Rate Poor resolution due to excessively high flow rate.Optimize the flow rate. A lower flow rate often improves resolution but increases run time.[8][9]
Column Temperature Inconsistent retention times and peak shapes.Use a column oven to maintain a constant and stable temperature.[1]
Detector Settings Noisy baseline or low sensitivity.Ensure the correct wavelength is selected (e.g., 220 nm). Check the lamp intensity and detector calibration.[4]
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in this compound HPLC analysis.

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Troubleshooting cluster_column Column Troubleshooting cluster_system System Troubleshooting start Poor Peak Resolution (this compound) mobile_phase Check Mobile Phase - Composition - pH - Degassing start->mobile_phase optimize_mp Optimize Mobile Phase (Adjust % Organic) mobile_phase->optimize_mp prepare_fresh Prepare Fresh Mobile Phase mobile_phase->prepare_fresh column Evaluate Column - Age & History - Contamination - Voids clean_column Clean Column column->clean_column replace_column Replace Column column->replace_column system Verify System Parameters - Flow Rate - Injection Volume - Temperature optimize_params Optimize System Parameters system->optimize_params optimize_mp->column If no improvement prepare_fresh->column If no improvement clean_column->system If no improvement replace_column->system If no improvement end Resolution Improved optimize_params->end

Fig 1. A step-by-step workflow for troubleshooting poor HPLC peak resolution.

This structured approach, starting from the most common and easily addressable issues, will help you efficiently diagnose and resolve problems with your this compound HPLC analysis.

References

Improving the solubility of Teicoplanin A2-3 for research applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Teicoplanin A2-3 for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a major, lipophilic component of the teicoplanin complex, a glycopeptide antibiotic effective against Gram-positive bacteria.[1][2][3] Its solubility can be challenging due to its tendency to self-associate and form aggregates in aqueous solutions, which can impact its availability and activity in research experiments.[4][5]

Q2: What are the general solubility properties of this compound?

While the teicoplanin complex is described as being freely soluble in water, the isolated this compound component has poor water solubility.[1][6] It is, however, soluble in several organic solvents.

Q3: At what concentration does this compound start to aggregate in aqueous solutions?

Studies on Teicoplanin A2 have shown that it tends to self-associate at concentrations above 0.5 mg/mL in aqueous buffers, forming large multimers at concentrations greater than 1 mg/mL.[4][5]

Q4: How can I prevent the aggregation of this compound in my experiments?

To prevent aggregation, it is recommended to work with concentrations below 0.5 mg/mL in aqueous solutions. For higher concentrations, the use of a chaotropic agent, such as 6 M guanidine hydrochloride (GuHCl), can disrupt the hydrophobic interactions that lead to self-association.[4]

Q5: What is the recommended way to prepare a stock solution of this compound?

For research applications, it is advisable to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][7][8] This stock can then be further diluted into your aqueous experimental buffer.

Q6: How should I store my this compound solutions?

Stock solutions of this compound should be stored in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep them at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is suitable.[9] Aqueous solutions are not recommended for storage for more than one day.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when diluting DMSO stock into aqueous buffer. The concentration of this compound in the final aqueous solution is too high, leading to aggregation and precipitation.- Ensure the final concentration in the aqueous buffer is below the aggregation threshold (ideally < 0.5 mg/mL).- Increase the volume of the aqueous buffer.- Add the DMSO stock to the aqueous buffer slowly while vortexing.
The lyophilized powder is difficult to dissolve directly in water. This compound has poor water solubility and may form a gel-like substance.[1][4]- Avoid direct dissolution in water if possible. Prepare a stock solution in an organic solvent first.- If direct aqueous dissolution is necessary, use a larger volume of water and gently agitate. Warming to 37°C may aid dissolution.[9]
Foaming occurs when reconstituting the powder. Vigorous shaking or vortexing can cause the solution to foam, which can take time to settle and may affect accurate concentration measurement.- Gently swirl the vial to dissolve the powder instead of shaking or vortexing.[2][11]- If foam does form, let the vial stand for 10-15 minutes to allow the foam to dissipate before use.[2][11]
Inconsistent results in biological assays. Aggregation of this compound in the assay medium can lead to variability in the effective concentration.- Prepare fresh dilutions from a stock solution for each experiment.- Ensure the final concentration in the assay medium is below the aggregation threshold.- Consider using a buffer containing a low percentage of organic solvent if compatible with the assay.

Quantitative Solubility Data

The following table summarizes the known solubility of Teicoplanin and its components in various solvents. Note that specific quantitative data for this compound is limited, and the solubility of the teicoplanin complex is often reported.

CompoundSolventpHTemperatureSolubility (approx.)Citation
Teicoplanin ComplexWater--10 mg/mL[7]
Teicoplanin ComplexDMSO--0.15 mg/mL[10]
Teicoplanin ComplexPBS7.2-0.25 mg/mL[10]
This compoundDMF--Soluble[1][7][8]
This compoundDMSO--Soluble[1][7][8]
This compoundEthanol--Soluble[1][7][8]
This compoundMethanol--Soluble[1][7][8]
This compoundWater--Poor solubility[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently swirl the vial to dissolve the powder completely. If necessary, briefly sonicate or warm the solution to 37°C to aid dissolution.[9]

    • Once fully dissolved, aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the DMSO stock solution needed. To minimize the final concentration of DMSO, it is advisable to use a concentrated stock.

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of this compound in the aqueous solution is below 0.5 mg/mL to avoid aggregation.

    • Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for more than a day.[10]

Visualizations

G cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start This compound Lyophilized Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve Primary Dissolution store Aliquot and Store (-20°C or -80°C) dissolve->store Storage dilute Dilute in Aqueous Buffer (while vortexing) store->dilute For Experiment use Use Immediately in Experiment dilute->use Final Step G cluster_factors Factors Influencing Solubility solubility This compound Solubility solvent Solvent Choice solubility->solvent concentration Concentration solubility->concentration temperature Temperature solubility->temperature ph pH solubility->ph additives Additives (e.g., Chaotropes) solubility->additives aggregation Aggregation concentration->aggregation > 0.5 mg/mL

References

Navigating Research with Precision: A Keyword Guide for Cilastatin-15N-d3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive list of SEO-driven, long-tail keywords related to “Cilastatin-15N-d3” has been compiled to guide content creation for an audience of scientific researchers. The keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

For scientific researchers utilizing the stable isotope-labeled internal standard Cilastatin-15N-d3, a targeted approach to information retrieval is crucial. This curated list of long-tail keywords addresses the distinct phases of research, from initial discovery to advanced troubleshooting and validation. By aligning content with these specific search intents, research organizations and suppliers can more effectively disseminate critical information to the scientific community.

The following table provides a structured overview of keywords, categorized to reflect the researcher's journey and informational needs at each stage of their work with Cilastatin-15N-d3.

CategoryLong-tail Keyword
Foundational & Exploratory What is Cilastatin-15N-d3
Cilastatin-15N-d3 chemical properties
Cilastatin-15N-d3 structure
Cilastatin-15N-d3 mechanism of action
Synthesis of Cilastatin-15N-d3
Cilastatin-15N-d3 for metabolic studies
Labeled cilastatin for pharmacokinetic studies
Cilastatin-15N-d3 CAS number
Cilastatin-15N-d3 molecular weight
Cilastatin-15N-d3 certificate of analysis
Methodological & Application Cilastatin-15N-d3 LC-MS/MS method
Quantitative analysis of cilastatin using Cilastatin-15N-d3
Internal standard for imipenem and cilastatin analysis
Cilastatin-15N-d3 in plasma samples
Sample preparation for Cilastatin-15N-d3 analysis
Cilastatin-15N-d3 for therapeutic drug monitoring
Chromatographic separation of cilastatin and its labeled standard
Cilastatin-15N-d3 stock solution preparation
Use of Cilastatin-15N-d3 in urine analysis
Cilastatin-15N-d3 for in vivo research
Troubleshooting & Optimization Cilastatin-15N-d3 matrix effects in LC-MS
Optimizing Cilastatin-15N-d3 concentration
Cilastatin-15N-d3 peak shape issues
Improving sensitivity for Cilastatin-15N-d3 detection
Cilastatin-15N-d3 stability in biological matrices
Troubleshooting poor recovery of Cilastatin-15N-d3
Ion suppression effects on Cilastatin-15N-d3 signal
Cilastatin-15N-d3 storage and handling conditions
Minimizing carryover of Cilastatin-15N-d3 in LC-MS
Cilastatin-15N-d3 fragmentation pattern optimization
Validation & Comparative Validation of Cilastatin-15N-d3 as an internal standard
Cilastatin-15N-d3 vs. other internal standards for cilastatin
Cross-validation of bioanalytical methods with Cilastatin-15N-d3
Inter-laboratory comparison of cilastatin quantification
Accuracy and precision of Cilastatin-15N-d3 method
Linearity and range for Cilastatin-15N-d3 calibration curve
Specificity and selectivity of Cilastatin-15N-d3 assay
Comparison of Cilastatin-15N-d3 with unlabeled cilastatin
Regulatory guidelines for labeled internal standard validation
Isotopic purity of Cilastatin-15N-d3

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for "Flibanserin-d4"

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers embarking on studies involving Flibanserin-d4, a labeled analogue of the medication Flibanserin, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline this process, catering to the specific intents of researchers at various stages of their work. From foundational exploration to complex troubleshooting and validation, these categorized keywords will guide more effective content creation and facilitate easier access to critical scientific data.

Flibanserin-d4 is primarily utilized as an internal standard in analytical and pharmacokinetic research, ensuring the accuracy of measurements in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The following table organizes long-tail keywords into five key researcher-intent categories, providing a roadmap for scientists seeking specific information on this compound.

CategoryLong-tail Keyword
Foundational & Exploratory Flibanserin-d4 synthesis and characterization
Physicochemical properties of Flibanserin-d4
Flibanserin-d4 isotopic purity determination
Flibanserin-d4 certificate of analysis
Long-term storage and stability of Flibanserin-d4
Flibanserin-d4 NMR and mass spectrometry data
Understanding the mechanism of Flibanserin-d4 as an internal standard
Flibanserin-d4 solubility in different organic solvents
Deuterium labeling position in Flibanserin-d4
Flibanserin-d4 supplier specifications and quality
Methodological & Application Flibanserin-d4 as an internal standard in LC-MS/MS assays
Quantitative analysis of Flibanserin in human plasma using Flibanserin-d4
Development of a bioanalytical method for Flibanserin with Flibanserin-d4
Flibanserin-d4 in pharmacokinetic studies of Flibanserin[1]
Use of Flibanserin-d4 in bioequivalence studies of Flibanserin
LC-MS/MS protocol for Flibanserin quantification with a deuterated standard
Sample preparation techniques for Flibanserin analysis using Flibanserin-d4
Flibanserin-d4 application in drug metabolism studies
Analysis of Flibanserin in different biological matrices with Flibanserin-d4
High-throughput screening assays using Flibanserin-d4
Troubleshooting & Optimization Mitigating matrix effects in Flibanserin analysis with Flibanserin-d4[2][3][4]
Troubleshooting ion suppression in LC-MS analysis of Flibanserin[5][6][7]
Optimizing LC gradient for separation of Flibanserin and Flibanserin-d4
Addressing isotopic exchange of deuterium in Flibanserin-d4
Improving peak shape and sensitivity for Flibanserin-d4 in mass spectrometry
Overcoming poor recovery of Flibanserin-d4 during sample extraction
Calibration curve issues with Flibanserin-d4 as an internal standard
Impact of mobile phase composition on Flibanserin-d4 signal intensity
Minimizing carryover of Flibanserin and Flibanserin-d4 in autosamplers
Dealing with co-eluting interferences in Flibanserin bioanalysis
Validation & Comparative Method validation of Flibanserin assay using Flibanserin-d4 according to ICH guidelines[8][9][10][11]
Linearity, accuracy, and precision of Flibanserin quantification with Flibanserin-d4[8][9][10][11]
Comparison of Flibanserin-d4 with other internal standards for Flibanserin analysis
Performance of deuterated vs. non-deuterated internal standards for Flibanserin[12][13][14][15]
Cross-validation of bioanalytical methods using Flibanserin-d4
Assessing the stability of Flibanserin-d4 in biological samples for method validation
Robustness testing of an analytical method with Flibanserin-d4
Inter-laboratory comparison of Flibanserin quantification methods[16]
Evaluation of Flibanserin-d4 for correcting variability in different extraction methods
Justification for selecting Flibanserin-d4 as an internal standard in regulatory submissions

References

Optimizing extraction of Teicoplanin A2-3 from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Teicoplanin A2-3 Extraction

Welcome to the technical support center for the extraction of this compound from biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction and analysis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

A1: The primary methods for extracting this compound and its related components from biological samples like plasma, serum, and urine are:

  • Protein Precipitation (PPT): A straightforward and widely used technique where a solvent, typically acetonitrile, is added to the sample to precipitate proteins, leaving the analyte in the supernatant.[1][2] This method is fast and cost-effective.[3]

  • Solid-Phase Extraction (SPE): A more selective method that involves passing the sample through a solid sorbent cartridge (e.g., Oasis HLB, C18) to bind the analyte.[4][5][6] Interfering substances are washed away, and the purified analyte is then eluted. SPE can provide cleaner extracts and higher concentration factors compared to PPT.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous sample and an organic solvent like n-butanol.[3][4]

  • Online Sample Clean-up: Automated systems, such as those using turbulent flow chromatography, can perform extraction directly coupled to the analytical instrument (e.g., LC-MS), reducing manual sample handling and improving throughput.[7][8][9][10]

Q2: How should I store biological samples containing Teicoplanin to ensure its stability?

A2: Teicoplanin stability is critical for accurate quantification. Based on available data, the following storage conditions are recommended:

  • Room Temperature: Stable for up to 24 hours.[11] Instability has been noted after 72 hours.[11]

  • Refrigerated (2–8 °C): Stable for at least 36 hours and up to 14 days in some cases.[11][12] Instability may occur after 72 hours.[11]

  • Frozen (-20 °C): Stable for at least one month, with some studies showing stability for up to 12 months.[11]

  • Ultra-low Freezer (-80 °C): Stable for at least one month.[11]

  • Freeze-Thaw Cycles: Teicoplanin has been found to be stable after at least three freeze-thaw cycles.[11][13]

Q3: What kind of recovery can I expect for this compound with different extraction methods?

A3: Extraction recovery varies depending on the method and the matrix.

  • Protein Precipitation: Recoveries are often reproducible and consistent. One study using acetonitrile precipitation reported recoveries of approximately 72-74% for teicoplanin.[1] Another reported a recovery of 76% from spiked human serum.[14]

  • Solid-Phase Extraction: SPE typically offers higher recovery rates. An SPE method using an OASIS HLB cartridge reported a recovery of over 90%.[4]

  • Liquid-Liquid Extraction: Reactive LLE using specific extractants like tri-n-octylmethyl ammonium chloride (TOMAC) has shown almost 100% recovery in the organic phase.[4] However, conventional LLE with n-butanol may result in a lower extraction ratio due to its solubility in water.[4]

Q4: How can I minimize matrix effects during LC-MS/MS analysis?

A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, can significantly impact accuracy. To minimize them:

  • Use an appropriate extraction method: SPE generally provides cleaner extracts than protein precipitation.[3]

  • Dilute the sample: After protein precipitation, diluting the supernatant can effectively reduce matrix effects.[1][12]

  • Optimize chromatography: Ensure chromatographic separation of this compound from interfering matrix components.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects and variations in extraction recovery.

  • Evaluate matrix effects: A post-column infusion method can be used to identify regions of ion suppression or enhancement in your chromatogram.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Recovery of this compound

Q: I am experiencing low and inconsistent recovery of this compound. What are the possible causes and how can I fix it?

A: Low recovery can stem from several factors related to your sample preparation protocol.

  • Possible Cause 1: Inefficient Protein Precipitation. If using PPT, the ratio of precipitation solvent to the sample may be incorrect, or the incubation time/temperature may be insufficient.

    • Solution: Ensure you are using a sufficient volume of cold acetonitrile (e.g., a 2:1 or 3:1 ratio to serum/plasma).[2][15] Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) to ensure a compact protein pellet and clear supernatant.

  • Possible Cause 2: Suboptimal pH during Extraction. Teicoplanin's extraction efficiency can be pH-dependent. For LLE or certain SPE methods, the pH of the sample may need adjustment to optimize partitioning.

    • Solution: For reactive LLE with TOMAC, a pH above 5.0 is required for high recovery.[4] For SPE, consult the manufacturer's protocol for the optimal pH during sample loading.

  • Possible Cause 3: Improper SPE Cartridge Handling. If using SPE, incomplete conditioning or equilibration, incorrect sample loading flow rate, or using an inappropriate wash or elution solvent can lead to analyte loss.

    • Solution: Follow a systematic SPE protocol:

      • Conditioning: Wet the sorbent with an organic solvent (e.g., methanol).[3]

      • Equilibration: Flush the cartridge with an aqueous solution that mimics your sample matrix (e.g., water or a specific buffer).[3]

      • Loading: Load the sample at a slow, consistent flow rate.

      • Washing: Wash with a solvent that removes interferences but does not elute teicoplanin.

      • Elution: Use a strong enough organic solvent to fully desorb teicoplanin from the sorbent.

  • Possible Cause 4: Analyte Binding to Labware. Teicoplanin may adsorb to certain types of plasticware.

    • Solution: Consider using low-adsorption polypropylene tubes and pipette tips.

Caption: Troubleshooting flowchart for low this compound recovery.
Issue 2: Poor Reproducibility and High Variability

Q: My results show high variability between replicate samples. What could be causing this, and how can I improve reproducibility?

A: High variability often points to inconsistencies in sample handling or significant matrix effects.

  • Possible Cause 1: Inconsistent Sample Processing. Minor variations in pipetting, vortexing times, or incubation periods can lead to significant differences in extraction efficiency between samples.

    • Solution: Standardize every step of your workflow. Use calibrated pipettes and ensure consistent timing for all mixing and incubation steps. An automated liquid handler can greatly improve precision if available.

  • Possible Cause 2: Variable Matrix Effects. The composition of biological matrices can vary between subjects or samples, leading to different degrees of ion suppression or enhancement.

    • Solution: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS co-elutes and experiences the same matrix effects, allowing for accurate correction. If a SIL-IS is not available, perform a matrix effect evaluation using post-extraction spiking to understand the extent of the issue. A more rigorous clean-up method like SPE can also help.[6]

  • Possible Cause 3: Sample Degradation. If samples are not handled or stored correctly, teicoplanin can degrade, leading to lower and more variable results.

    • Solution: Adhere strictly to recommended storage conditions (see FAQ A2).[11] Process samples on ice to minimize enzymatic activity and degradation. Ensure samples are thawed consistently and avoid repeated freeze-thaw cycles whenever possible.

Quantitative Data Summary

The tables below summarize key quantitative parameters for the extraction and analysis of teicoplanin from biological matrices.

Table 1: Comparison of Common Extraction Methods for Teicoplanin

MethodTypical MatrixAvg. Recovery (%)ProsCons
Protein Precipitation Plasma, Serum70 - 80%[1][2]Fast, simple, low cost, universal[3]Less clean extract, potential for high matrix effects, sample dilution[3][16]
Solid-Phase Extraction Plasma, Serum, Urine> 90%[4]High recovery, clean extracts, reduces matrix effects, can concentrate analyte[3][6]More complex, time-consuming, higher cost per sample[15]
Liquid-Liquid Extraction Fermentation Broth, PlasmaUp to ~100% (reactive)[4]High recovery with optimized chemistry, good for specific applicationsCan be labor-intensive, requires solvent evaporation, potential for emulsions[3]
Online Extraction PlasmaMethod DependentAutomated, high throughput, excellent reproducibility[7][8]Requires specialized equipment, higher initial capital cost

Table 2: Example LC-MS/MS Method Performance for Teicoplanin Quantification

ParameterReported ValueBiological MatrixReference
Linearity Range 1.56 – 100.0 mg/LHuman Plasma[17]
Lower Limit of Quantification (LLOQ) 1.00 mg/LHuman Plasma[17]
Lower Limit of Detection (LLOD) 0.33 mg/LHuman Plasma[17]
Within-day Imprecision (CV%) < 6.9%Plasma[8][9]
Between-day Imprecision (CV%) < 6.9%Plasma[8][9]
Inaccuracy (Bias) 99.6% – 109%Plasma[8][9]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a general procedure for extracting this compound from serum or plasma.

  • Sample Preparation:

    • Aliquot 100 µL of thawed serum or plasma into a 1.5 mL polypropylene microcentrifuge tube.

    • If using an internal standard (IS), add the appropriate volume of IS working solution and briefly vortex.

  • Precipitation:

    • Add 200 µL of ice-cold acetonitrile to the sample. The 2:1 ratio of solvent to sample is crucial for efficient protein precipitation.[2]

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully aspirate the clear supernatant (~250-280 µL) and transfer it to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system. Alternatively, it can be diluted with mobile phase or water to further reduce potential matrix effects.[1]

G Start Start: 100 µL Plasma/Serum Add_IS Add Internal Standard (IS) Start->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Add_ACN Add 200 µL Ice-Cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Vigorously (30s) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant to New Tube/Plate Centrifuge->Transfer Analyze Analyze via LC-MS/MS Transfer->Analyze

Caption: Workflow for Protein Precipitation extraction of Teicoplanin.
Protocol 2: Solid-Phase Extraction (SPE) - General Method

This protocol provides a general workflow for SPE using a polymeric reversed-phase cartridge (e.g., Oasis HLB). Volumes and solvents may need optimization.

  • Sample Pre-treatment:

    • Dilute 100 µL of plasma or serum with 200 µL of 4% phosphoric acid in water.

    • Vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge. Do not let the sorbent bed go dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of purified water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities and salts.

  • Elution:

    • Elute the teicoplanin from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection.

G cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Steps Dilute Dilute Plasma/Serum with Acidic Solution Condition 1. Condition (Methanol) Dilute->Condition Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE) of Teicoplanin.

References

Challenges in quantifying Teicoplanin A2-3 individual components

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantifying Teicoplanin A2 Components

Welcome to the technical support center for the analytical challenges in the quantification of individual Teicoplanin A2 components. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Teicoplanin A2, and why is it challenging to quantify its individual components?

Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus. The A2 complex is a critical component and consists of five main, closely related structures (A2-1, A2-2, A2-3, A2-4, and A2-5)[1][2]. These components share the same core glycopeptide structure but differ in the fatty acyl side chains attached to the sugar moiety[3][4]. This structural similarity is the primary reason for the analytical challenges, as it results in very similar physicochemical properties, making them difficult to separate chromatographically[5].

Q2: What are the most common analytical methods for quantifying Teicoplanin A2-3?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the quantification of Teicoplanin A2 components[5][6][7]. While HPLC-UV is widely available, LC-MS/MS offers higher sensitivity and selectivity, which can be advantageous for complex biological matrices[8].

Q3: Why do I see co-elution of A2-2 and A2-3 in my chromatogram?

The co-elution of Teicoplanin A2-2 and A2-3 is a frequent issue due to their high structural similarity[9][10]. Achieving baseline separation often requires careful optimization of the chromatographic conditions, including the choice of column, mobile phase composition, pH, and temperature. Some methods quantify A2-2 and A2-3 as a single peak due to this difficulty[5].

Q4: How does the variability in component ratios between different Teicoplanin batches affect quantification?

Significant variations in the ratios of A2 components have been observed between different manufacturers and even between batches from the same producer[11]. This variability can lead to inaccuracies if the reference standard used for calibration does not have a similar component profile to the sample being analyzed. It is a known issue that can cause discrepancies between results obtained by HPLC and immunoassays like Fluorescence Polarization Immunoassay (FPIA), as antibodies may have different cross-reactivities with the various components[5][11].

Q5: What are the best practices for sample and standard solution stability?

Teicoplanin is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation[3]. For therapeutic use, it is supplied as a dry powder and reconstituted before use[3]. When preparing analytical standards and samples, it is recommended to:

  • Use freshly prepared solutions whenever possible.

  • If storage is necessary, store solutions at 4°C for short-term stability (up to 6 days)[12][13]. For longer-term storage, freezing at -70°C is advisable[14].

  • Be mindful of the solution's pH, as it is a critical factor for stability[3].

  • Avoid prolonged exposure to light and elevated temperatures.

Troubleshooting Guides

Issue 1: Poor Peak Resolution Between A2-2 and A2-3

Symptoms:

  • Overlapping peaks for A2-2 and A2-3.

  • Inability to accurately integrate individual peak areas.

  • Shoulders on the main A2-2/A2-3 peak.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate HPLC Column The choice of stationary phase is critical. Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivities for these closely related compounds.[15]
Mobile Phase Composition Not Optimized The organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous buffer significantly impact resolution. Systematically vary the organic content and consider using a gradient elution, which can improve the separation of later-eluting components.[14][16]
Incorrect Mobile Phase pH The ionization state of the Teicoplanin components affects their retention. Adjusting the pH of the aqueous portion of the mobile phase can alter the selectivity and improve separation. An acidic mobile phase is commonly used.[7][14]
Suboptimal Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of solute interaction with the stationary phase. Experiment with different column temperatures (e.g., in the range of 30-50°C) to see if resolution improves.
High Flow Rate A lower flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

G

Issue 2: Inconsistent Quantification and Low Recovery in Biological Samples

Symptoms:

  • High variability in quantitative results between replicate injections.

  • Lower than expected concentrations of this compound.

  • Poor correlation between spiked and recovered amounts.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Matrix Effects Endogenous components in biological fluids (e.g., plasma, serum) can suppress or enhance the ionization of the analyte in LC-MS/MS, leading to inaccurate results.[8] To mitigate this, improve the sample clean-up procedure. Options include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction.[15] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Incomplete Protein Precipitation If protein precipitation is incomplete, proteins can foul the analytical column and interfere with the analysis. Ensure the ratio of precipitating solvent (e.g., acetonitrile) to sample is sufficient and that vortexing and centrifugation steps are adequate.[10][17]
Analyte Degradation Teicoplanin may degrade during sample preparation and storage.[3] Keep samples on ice or at 4°C during processing and analyze them as quickly as possible. Perform stability studies to understand the degradation profile in your specific matrix and storage conditions.[14][18]
Self-Association/Aggregation Teicoplanin can self-associate in aqueous solutions, which may affect its chromatographic behavior and recovery.[19][20] Diluting the sample with the mobile phase before injection can sometimes help to disrupt these aggregates.[17]

Experimental Protocols

Protocol 1: Quantification of Teicoplanin A2 Components in Plasma by HPLC-UV

This protocol is a generalized procedure based on common practices described in the literature[7][14][16].

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample/standard/QC, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., polymyxin B)[7][14]. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for injection.

2. HPLC-UV Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Isocratic elution with a mixture of NaH₂PO₄ buffer and acetonitrile (e.g., 78:22, v/v), with the pH of the buffer adjusted to be acidic[7][14].
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Detection Wavelength 220 nm[7][14] or 279 nm[2]
Injection Volume 20 µL

3. Quantification: a. Generate a calibration curve by plotting the peak area ratio of the Teicoplanin component to the internal standard against the concentration of the calibrators. b. Determine the concentration of the unknown samples from the calibration curve.

G

Data Presentation: Illustrative Chromatographic Resolution

The following table illustrates typical resolution challenges and the impact of method optimization. Note: These are representative values for illustrative purposes.

Chromatographic Condition Resolution (Rs) between A2-2 and A2-3 Comments
Standard C18, Isocratic Elution < 1.0Peaks are significantly overlapped, making individual quantification unreliable.
Standard C18, Gradient Elution 1.2Some improvement, but peaks may still not be baseline separated.
PFP Column, Optimized Gradient ≥ 1.5Baseline or near-baseline separation is achievable, allowing for more accurate quantification.

G

References

Therapeutic drug monitoring of Teicoplanin to avoid sub-optimal concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the therapeutic drug monitoring (TDM) of teicoplanin, with a focus on avoiding sub-optimal concentrations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during teicoplanin TDM experiments.

Issue 1: Sub-optimal Teicoplanin Trough Concentrations (<15 mg/L) in Early Treatment

  • Question: My patient's teicoplanin trough concentration on day 4 is below the target of 15 mg/L, despite receiving the standard dose. What are the possible reasons and how can I rectify this?

  • Answer: Sub-optimal trough concentrations in the initial phase of treatment are a common challenge and can compromise therapeutic efficacy.[1][2]

    • Potential Causes:

      • Inadequate Loading Dose: A primary reason for low initial trough levels is an insufficient or omitted loading dose.[1][2][3] Teicoplanin has a long half-life, making an adequate loading dose crucial to rapidly achieve therapeutic concentrations.[3][4] Standard loading doses are typically administered over the first 1-3 days.[4][5][6]

      • Patient-Specific Pharmacokinetics: Factors such as high renal clearance (in patients with normal or augmented renal function), larger body surface area, or specific patient populations (e.g., intravenous drug users) can lead to increased drug clearance and lower than expected concentrations.[7][8][9]

      • Timing of Sample Collection: Collecting the trough sample too early before the next dose can lead to an underestimation of the true trough concentration.

    • Solutions:

      • Administer a Loading Dose: If a loading dose was not given, it is essential to administer one. For patients with sub-optimal levels, a repeat of the loading dose may be necessary.[10]

      • Dose Adjustment: Increase the maintenance dose.[10] Dose adjustments should be guided by the trough level and clinical context.

      • Confirm Correct Sampling Time: Ensure that trough samples are collected immediately before the next scheduled dose.[6][11]

Issue 2: Unexpectedly High Teicoplanin Trough Concentrations (>40-60 mg/L)

  • Question: A patient's teicoplanin trough concentration is significantly elevated. What could be the cause and what are the next steps?

  • Answer: While teicoplanin has a better safety profile than vancomycin, excessively high concentrations can increase the risk of adverse effects, although a direct relationship between plasma concentration and toxicity has not been firmly established.[10][12]

    • Potential Causes:

      • Renal Impairment: Teicoplanin is primarily excreted by the kidneys.[13] A decline in renal function is a major cause of drug accumulation and elevated trough levels.[3][10][14]

      • Incorrect Dosing: Errors in dose calculation or administration can lead to supratherapeutic levels.

      • Drug Interactions: While less common, co-administration of other nephrotoxic drugs could potentially impair teicoplanin clearance.

    • Solutions:

      • Assess Renal Function: Immediately evaluate the patient's renal function (e.g., serum creatinine, eGFR).[11]

      • Dose Interruption or Reduction: Depending on the level and the patient's clinical condition, the next dose may need to be withheld, and the maintenance dose should be reduced.[10]

      • Therapeutic Drug Monitoring: Continue to monitor trough concentrations closely after dose adjustment.

Issue 3: Inconsistent or Unreliable Teicoplanin Concentration Measurements

  • Question: I am getting variable results from my teicoplanin assays. What are the potential sources of error in the experimental protocol?

  • Answer: Inaccurate measurements can lead to inappropriate dose adjustments. Ensuring proper sample handling and assay procedure is critical.

    • Potential Causes:

      • Sample Handling and Storage: Teicoplanin can bind to glass and plastics, which may lead to a significant loss of the drug if a small volume of serum is stored in a large container.[15] Improper storage temperature or delayed processing can also affect sample integrity.[13][16]

      • Assay Interference: The presence of other antimicrobials or endogenous substances could potentially interfere with certain assay methods.[17] For immunoassays, heterophile antibodies in the patient's sample can, in rare cases, cause erroneously low results.[16]

      • Calibration and Quality Control: Incorrect calibration of the analytical instrument or failure to run quality control samples can lead to inaccurate results.[16]

    • Solutions:

      • Standardized Sample Collection: Follow strict protocols for sample collection, including using appropriate collection tubes and filling them sufficiently.[15][16] Samples should be delivered to the laboratory promptly, ideally within 2 hours of collection.[13]

      • Method Validation: Use a validated assay method. Be aware of the limitations and potential interferences of the chosen method (e.g., immunoassay vs. chromatography).[18]

      • Adherence to Assay Protocol: Strictly follow the manufacturer's instructions for the assay, including calibration and quality control procedures.[16]

Frequently Asked Questions (FAQs)

1. What are the target trough concentrations for teicoplanin?

The target trough concentration for teicoplanin depends on the site and severity of the infection.[10][11]

IndicationTarget Trough Concentration (mg/L)
Complicated skin and soft tissue infections, Complicated urinary tract infections15-30[10][11]
Pneumonia30-40[10]
Bone and joint infections20-40[11] or 30-40[10]
Infective endocarditis30-40[10][11]

Note: Some guidelines suggest a minimum trough of >15 mg/L and others >20 mg/L for deep-seated infections.[12] Levels should generally be kept below 60 mg/L.[11][12]

2. When should teicoplanin trough concentrations be measured?

The first trough concentration should be measured after the loading doses have been administered and the drug has reached a steady state.[10] This is typically on day 4, 5, or 6-8 of treatment.[5][6][10][13] Subsequent monitoring can be performed weekly, especially if the dosage or the patient's renal function changes.[6][11]

3. What are the key factors that influence teicoplanin concentrations?

Several factors can affect teicoplanin levels:

FactorEffect on Teicoplanin Concentration
Renal Function Decreased renal function leads to reduced drug clearance and higher concentrations.[3][7]
Body Weight/Dose (mg/kg) Higher doses based on actual body weight are associated with higher trough concentrations.[7]
Loading Dose Administration of an adequate loading dose is crucial for achieving therapeutic concentrations early in treatment.[3][8]
Age Older age can be associated with changes in renal clearance, influencing drug levels.[3]
Body Surface Area (BSA) BSA has been shown to be associated with achieving target trough concentrations.[8]

4. What are the common methods for measuring teicoplanin concentrations?

Several analytical methods are available for teicoplanin TDM:

  • Immunoassays: These are widely used and include methods like fluorescence polarization immunoassay (FPIA) and particle-enhanced turbidimetric immunoassay (PETIA).[12][18][19][20] They are generally rapid and suitable for clinical laboratories.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods are highly specific and can measure individual components of the teicoplanin complex.[7][18][21]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for teicoplanin quantification.[22]

  • Microbiological Assay (Bioassay): This method measures the antimicrobial activity of teicoplanin.[17][21]

Experimental Protocols

Protocol 1: Sample Collection and Handling for Teicoplanin TDM

  • Sample Type: Serum or plasma.[12][13]

  • Timing of Collection: Collect a trough (pre-dose) sample immediately before the next scheduled dose.[11][15]

  • Blood Collection:

    • Use appropriate collection tubes (e.g., serum separator tubes, EDTA, or heparin tubes).[16]

    • Avoid using short-draw tubes as increased anticoagulant concentrations may affect results.[16]

    • Do not collect samples from the line where the drug is being infused.[13]

  • Sample Processing:

    • Deliver the sample to the laboratory as soon as possible, ideally within 2 hours of collection.[13]

    • Centrifuge and separate the serum or plasma within 2 hours of collection.[13]

  • Storage and Transport:

    • If there is a delay in sending, store samples at 4°C.[15]

    • For longer storage (more than 7 days), samples can be frozen at -20°C.[13][16]

    • Ensure samples are sealed and packed according to current regulations for transport.[15]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Teicoplanin Measurement (Example)

This is a generalized protocol based on principles described in the literature. Specific parameters may need optimization.

  • Principle: Reversed-phase HPLC separates teicoplanin from other serum components, followed by UV or fluorescence detection for quantification.[18][21]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute to mix thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 280 nm) or fluorescence detection after derivatization.[21]

  • Quantification:

    • Prepare a standard curve using known concentrations of teicoplanin in a drug-free serum matrix.

    • Analyze patient samples and interpolate the concentration from the standard curve.

Visualizations

Teicoplanin_TDM_Workflow cluster_start Initiation of Therapy cluster_monitoring Therapeutic Drug Monitoring cluster_decision Dose Adjustment start Start Teicoplanin Therapy loading_dose Administer Loading Dose (e.g., 12 mg/kg q12h x 3-5 doses) start->loading_dose maintenance_dose Initiate Maintenance Dose (e.g., 6-12 mg/kg daily) loading_dose->maintenance_dose sample_collection Collect Trough Sample (Day 4-8) maintenance_dose->sample_collection measure_concentration Measure Teicoplanin Concentration sample_collection->measure_concentration decision Trough Level In Target Range? measure_concentration->decision continue_dose Continue Current Dose & Monitor Weekly decision->continue_dose Yes adjust_dose Adjust Maintenance Dose decision->adjust_dose No adjust_dose->sample_collection Re-check level

Caption: Workflow for Therapeutic Drug Monitoring of Teicoplanin.

Dose_Adjustment_Logic cluster_low Sub-optimal cluster_target Optimal cluster_high Supratherapeutic start Trough Concentration Result low_level < 15 mg/L start->low_level target_level 15-40 mg/L start->target_level high_level > 40-60 mg/L start->high_level increase_dose Increase Maintenance Dose or Repeat Loading Dose low_level->increase_dose Action continue_dose Continue Current Dose target_level->continue_dose Action reduce_dose Reduce Maintenance Dose or Withhold Next Dose high_level->reduce_dose Action

Caption: Decision Logic for Teicoplanin Dose Adjustment Based on Trough Levels.

References

Validation & Comparative

Cross-validation of HPLC and bioassay for Teicoplanin A2-3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

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A Comparative Analysis of the Side Effect Profiles of Teicoplanin and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two commonly used glycopeptide antibiotics, Teicoplanin and Vancomycin. The information presented is supported by experimental data from systematic reviews and meta-analyses of randomized controlled trials to assist researchers and clinicians in making informed decisions.

Executive Summary

Teicoplanin and Vancomycin are both effective in treating serious Gram-positive bacterial infections. However, their side effect profiles differ significantly. Multiple meta-analyses of randomized controlled trials have consistently demonstrated that Teicoplanin is associated with a lower incidence of adverse events compared to Vancomycin.[1][2][3] This is particularly evident in the rates of nephrotoxicity and infusion-related reactions, such as Red Man Syndrome. While both drugs have the potential for ototoxicity and hematological side effects, the available data suggests a more favorable safety profile for Teicoplanin.

Data Presentation: Quantitative Comparison of Adverse Events

The following table summarizes the incidence of key adverse events associated with Teicoplanin and Vancomycin, based on data from meta-analyses of randomized controlled trials.

Adverse EventTeicoplanin IncidenceVancomycin IncidenceRelative Risk (RR) [95% CI]Key Findings
Total Adverse Events 13.9%21.9%0.61 [0.50 to 0.74]Patients receiving Teicoplanin are significantly less likely to experience any adverse event compared to those receiving Vancomycin.[1][2][3]
Nephrotoxicity 4.8%10.7%0.44 [0.32 to 0.61]Teicoplanin is associated with a significantly lower risk of kidney damage.[4] This reduced risk is consistent even when Vancomycin doses are guided by serum levels or when administered concurrently with aminoglycosides.[5][6]
Red Man Syndrome Extremely Rare5%0.21 [0.08 to 0.59]Red Man Syndrome, an infusion-related reaction, is a well-documented side effect of Vancomycin but is very uncommon with Teicoplanin.[6][7]
Skin Rash Lower IncidenceHigher Incidence0.57 [0.35 to 0.92]Teicoplanin is associated with a lower rate of skin rashes compared to Vancomycin.[6]
Thrombocytopenia More Frequent (at high doses)Less FrequentNot specified in meta-analysesSome studies suggest a higher frequency of thrombocytopenia with high-dose Teicoplanin, though it is reversible and less common at standard doses.[7]
Neutropenia Incidence not specified4.7% (in one study)Not specified in meta-analysesVancomycin-induced neutropenia has been reported, with a high rate of cross-reactivity in patients subsequently treated with Teicoplanin.

Experimental Protocols

Monitoring for Nephrotoxicity

The definition of nephrotoxicity can vary across clinical trials, which is a noted limitation in some meta-analyses.[5][6] However, a commonly used definition in studies involving Vancomycin is a rise in serum creatinine of 0.5 mg/dL or a 50% increase from baseline on two consecutive measurements after several days of therapy, with no other apparent cause.[8] More recent studies may utilize the RIFLE (Risk, Injury, Failure, Loss of kidney function, and End-stage kidney disease) or AKIN (Acute Kidney Injury Network) criteria for a more standardized diagnosis.[8]

A typical monitoring protocol would involve:

  • Baseline Assessment: Measurement of serum creatinine (SCr) and calculation of creatinine clearance (CrCl) or estimated glomerular filtration rate (eGFR) before initiating therapy.

  • Routine Monitoring: Regular monitoring of SCr (e.g., every 2-3 days or at least weekly) during treatment.[9] More frequent monitoring is recommended for high-risk patients, such as those in the ICU, obese patients, or those receiving concomitant nephrotoxic agents.[10]

  • Therapeutic Drug Monitoring (TDM): For Vancomycin, monitoring of trough serum concentrations is standard practice to maintain levels within a therapeutic range that minimizes toxicity.[10] For Teicoplanin, TDM is not as routinely performed due to a weaker correlation between serum concentration and toxicity.[11]

Assessment of Ototoxicity

Ototoxicity is a potential side effect of glycopeptide antibiotics, though it is considered relatively uncommon.[1] Monitoring for ototoxicity in clinical trials typically involves audiometric evaluations.

A standard protocol for ototoxicity monitoring includes:

  • Baseline Audiometry: Comprehensive audiologic assessment before the start of treatment, including pure-tone air-conduction thresholds in both conventional (0.25-8 kHz) and high-frequency (10-16 kHz) ranges.

  • Serial Monitoring: Periodic repeat audiometry during and after treatment to detect any changes in hearing thresholds.

  • Definition of Ototoxic Change: A significant change is often defined by criteria such as those from the American Speech-Language-Hearing Association (ASHA), which include a ≥20 dB decrease at any one test frequency, a ≥10 dB decrease at any two adjacent frequencies, or loss of response at three consecutive frequencies where a response was previously obtained.

Mandatory Visualization

Signaling Pathway: Vancomycin-Induced Red Man Syndrome

Red Man Syndrome is not a true allergic (IgE-mediated) reaction but rather an anaphylactoid reaction caused by the direct degranulation of mast cells and basophils, leading to the release of histamine. This is often associated with a rapid infusion of Vancomycin.

RedManSyndrome Vancomycin Rapid Vancomycin Infusion MastCell Mast Cell / Basophil Vancomycin->MastCell Direct Stimulation Degranulation Degranulation MastCell->Degranulation Histamine Histamine Release Degranulation->Histamine Symptoms Symptoms: - Erythema (Redness) - Pruritus (Itching) - Flushing - Hypotension (in severe cases) Histamine->Symptoms

Caption: Vancomycin-induced Red Man Syndrome pathway.

Experimental Workflow: Monitoring for Drug-Induced Nephrotoxicity

This workflow outlines the key steps in monitoring patients for potential kidney injury during treatment with Vancomycin or Teicoplanin.

NephrotoxicityMonitoring Start Initiate Glycopeptide Therapy (Vancomycin or Teicoplanin) Baseline Establish Baseline: - Serum Creatinine (SCr) - eGFR / CrCl Start->Baseline Monitoring Routine Monitoring (e.g., every 2-3 days) Baseline->Monitoring Increase Significant SCr Increase? Monitoring->Increase Stable SCr Stable Continue Continue Therapy & Monitoring Stable->Continue Increase->Stable No Assess Assess for Other Causes of Renal Impairment Increase->Assess Yes Continue->Monitoring Action Consider Dose Adjustment or Discontinuation Assess->Action

Caption: Workflow for nephrotoxicity monitoring.

References

Head-to-head studies of different Teicoplanin A2 components' antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Teicoplanin A2 Complex

Teicoplanin is produced by the fermentation of Actinoplanes teichomyceticus. The A2 complex is considered the primary contributor to its antibacterial effect. The structural variations among the A2 components are found in their fatty acid side chains, which range in length and branching. This structural diversity has been suggested to result in different activities against specific bacterial species.

While direct comparative data is scarce, the Teicoplanin A2 complex as a whole exhibits potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][2][3]

Antibacterial Activity of the Teicoplanin A2 Complex

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the complete Teicoplanin A2 complex against various clinically relevant Gram-positive bacteria. It is important to note that these values represent the combined activity of the A2 components and not the individual potency of each.

Bacterial SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MRSA)407 clinical isolates0.2510.125 - 4
Staphylococcus aureus (MSSA)---≤0.06 - ≥128
Staphylococcus epidermidis---≤0.06 - 32
Enterococcus faecalis----
Clostridioides difficile---0.06 - 0.5

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following outlines a typical experimental protocol for determining the MIC of Teicoplanin.

Broth Microdilution Method

This is a standard and widely used method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.

    • Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Teicoplanin Dilutions:

    • A stock solution of Teicoplanin is prepared in a suitable solvent.

    • A series of twofold dilutions of the Teicoplanin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the Teicoplanin dilutions is inoculated with the prepared bacterial suspension.

    • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of Teicoplanin that completely inhibits visible growth of the bacteria.

Agar Dilution Method

An alternative method where the antimicrobial agent is incorporated directly into the agar medium.

  • Preparation of Agar Plates:

    • A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of Teicoplanin.

    • A control plate with no antibiotic is also prepared.

  • Preparation of Bacterial Inoculum:

    • The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation:

    • A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

    • The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of Teicoplanin that prevents the growth of bacterial colonies.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A2 components.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Isolate Culture inoculation Inoculation of Microtiter Plates bacterial_culture->inoculation Standardized Inoculum teicoplanin_prep Teicoplanin A2 Component Purification & Dilution teicoplanin_prep->inoculation Serial Dilutions incubation Incubation (16-20h at 37°C) inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for determining the MIC of Teicoplanin A2 components.

Signaling Pathway of Teicoplanin Action

Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other glycopeptide antibiotics like vancomycin.

Signaling pathway of Teicoplanin's antibacterial action.

Conclusion

While the Teicoplanin A2 complex is a potent therapeutic agent against a variety of Gram-positive pathogens, a detailed understanding of the individual contribution of its five major components to its overall antibacterial activity remains an area for further research. The data presented here for the A2 complex provides a valuable baseline for researchers. However, future head-to-head studies with purified A2 components are necessary to fully elucidate their individual structure-activity relationships and to potentially guide the development of optimized glycopeptide antibiotics. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such comparative studies.

References

Validating a new analytical method for Teicoplanin A2-3 using reference standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the quantification of Teicoplanin A2-3 against a standard reference method. The data presented herein is based on established validation protocols to ensure the reliability and robustness of the new method for research and quality control applications.

Introduction

Teicoplanin is a glycopeptide antibiotic effective against serious infections caused by Gram-positive bacteria.[1] It is a complex mixture of several components, with Teicoplanin A2 being the main group, which is further divided into five major components: A2-1, A2-2, A2-3, A2-4, and A2-5.[2][3] Accurate quantification of these components is crucial for therapeutic drug monitoring and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are common analytical techniques for this purpose.[2][4] This guide focuses on the validation of a new analytical method for this compound, comparing its performance against an established reference standard method.

The validation of the analytical method was performed following the guidelines of the International Council for Harmonisation (ICH).[2] Key validation parameters such as linearity, precision, accuracy, specificity, and recovery were assessed.[2] For the purpose of this guide, a hypothetical "New Method" will be compared against a "Reference Standard Method" based on data synthesized from multiple validated HPLC and UPLC-MS/MS methods.

Comparative Performance Data

The performance of the new analytical method was evaluated against a reference standard method. The following tables summarize the key validation parameters.

Table 1: Comparison of Linearity and Range

ParameterNew Method (UPLC-MS/MS)Reference Standard Method (HPLC-UV)
AnalyteTeicoplanin A2-2/A2-3Teicoplanin (total)
Concentration Range0.1 - 25 mg/L7.81 - 500.0 mg/L
Correlation Coefficient (r²)> 0.991.0000

Data synthesized from multiple sources.

Table 2: Comparison of Precision

ParameterNew Method (UPLC-MS/MS)Reference Standard Method (HPLC-UV)
Intra-day Precision (RSD%)< 7.17%< 10%
Inter-day Precision (RSD%)< 7.17%< 10%

RSD% refers to the Relative Standard Deviation.

Table 3: Comparison of Accuracy (Recovery)

ParameterNew Method (UPLC-MS/MS)Reference Standard Method (HPLC-UV)
Mean Recovery108%95% - 114.2%

Data synthesized from multiple sources.

Experimental Protocols

Detailed methodologies for the new and reference standard methods are provided below.

New Analytical Method: UPLC-MS/MS

This method is designed for the sensitive quantification of individual Teicoplanin components.

  • Sample Preparation: 50 µL of serum is mixed with 50 µL of water and 150 µL of an internal standard solution. The mixture is vortexed and centrifuged. The supernatant is then diluted and centrifuged again before injection.[4]

  • Chromatographic Conditions:

    • System: UPLC-MS/MS system

    • Column: A suitable C18 column

    • Mobile Phase: A gradient of aqueous and organic phases

    • Flow Rate: Optimized for component separation (e.g., 0.4 mL/min)

    • Injection Volume: 5 µL

    • Detection: Tandem mass spectrometry

  • Validation Parameters:

    • Linearity: Assessed by preparing calibration curves over the specified concentration range.

    • Precision: Determined by replicate injections of quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day).

    • Accuracy: Evaluated by spiking known amounts of this compound reference standard into blank matrix and calculating the percent recovery.

Reference Standard Method: HPLC-UV

This is a robust method for the quantification of total Teicoplanin.

  • Sample Preparation: Plasma samples are deproteinized using acetonitrile containing an internal standard.[5]

  • Chromatographic Conditions:

    • System: HPLC with UV detection[6]

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)[2]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer solution (e.g., NaH2PO4)[5]

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 20 µL[7]

    • Detection: UV at 220 nm[5]

  • Validation Parameters:

    • Linearity: Established by plotting the peak area ratio of the analyte to the internal standard against the concentration.[6]

    • Precision and Accuracy: Determined using quality control samples at low, medium, and high concentrations.[8]

    • Specificity: Assessed by analyzing blank plasma to ensure no interference at the retention time of Teicoplanin.[2]

Method Validation Workflow

The following diagram illustrates the logical workflow for validating a new analytical method for this compound.

Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation Execution cluster_evaluation 3. Data Evaluation & Comparison cluster_reporting 4. Reporting & Implementation define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method (e.g., UPLC-MS/MS) define_scope->select_method procure_standards Procure this compound Reference Standard select_method->procure_standards prepare_reagents Prepare Reagents & Mobile Phases procure_standards->prepare_reagents specificity Specificity & Selectivity prepare_reagents->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis compare_methods Compare with Reference Method data_analysis->compare_methods acceptance_criteria Check Against Acceptance Criteria (ICH) compare_methods->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop implementation Implement for Routine Use sop->implementation

Caption: Workflow for the validation of a new analytical method.

Conclusion

The new UPLC-MS/MS method demonstrates high sensitivity, precision, and accuracy for the quantification of this compound. When compared to the traditional HPLC-UV method, the new method offers a more detailed analysis of individual Teicoplanin components. The choice of method will depend on the specific requirements of the analysis, with the new method being particularly suited for applications requiring high sensitivity and component-specific data. Both methods, when properly validated, are suitable for their intended analytical purposes. The First International Standard for Teicoplanin is available and contains 51,550 IU of teicoplanin per ampoule.[9] Additionally, a Teicoplanin European Pharmacopoeia (EP) Reference Standard is also available.

References

Teicoplanin A2-3 Activity: A Comparative Analysis of Broth Microdilution Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Teicoplanin A2-3 Performance in Various Broth Microdilution Media

The in vitro determination of antimicrobial agent efficacy is a cornerstone of preclinical development and clinical diagnostics. For glycopeptide antibiotics like this compound, the choice of broth microdilution medium can significantly influence the observed Minimum Inhibitory Concentrations (MICs), potentially impacting clinical breakpoints and therapeutic decisions. This guide provides a comparative overview of this compound activity in commonly used broth microdilution media, supported by available experimental data and detailed protocols.

Unveiling the Impact of Media on this compound Potency

The antimicrobial activity of this compound, a key component of the teicoplanin complex, is primarily influenced by the composition of the growth medium used in susceptibility testing. Key factors include cation concentration, pH, and the presence of specific nutrients that can interact with the antibiotic or affect bacterial growth. The two most frequently utilized media for this purpose are Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Brain Heart Infusion (BHI) Broth.

Data Summary: Teicoplanin MICs in Different Broth Media

While direct comparative studies focusing specifically on this compound are limited, data from studies on the teicoplanin complex provide valuable insights. The following table summarizes expected variations in teicoplanin MICs against Staphylococcus aureus when tested in different broth media, based on current literature.

Broth MediumKey Compositional CharacteristicsExpected Impact on Teicoplanin MICsReference MIC Range (mg/L) for S. aureus
Cation-Adjusted Mueller-Hinton Broth (CAMHB) Standardized concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Low in sulfonamide, trimethoprim, and tetracycline inhibitors.[1][2]Considered the reference standard for antimicrobial susceptibility testing, providing reproducible results.[3]0.5 - 4.0[4][5]
Brain Heart Infusion (BHI) Broth Highly nutritious, containing infusions of beef heart and calf brains, peptone, and dextrose.[6][7][8][9]May result in slightly different MIC values compared to CAMHB due to its richer nutritional content, which can influence bacterial growth rates and antibiotic interactions. Some studies suggest it does not significantly influence teicoplanin MICs in macrodilution compared to CAMHB.1.0 - 8.0 (based on agar/macrodilution studies)[10]
Iso-Sensitest Broth An alternative to Mueller-Hinton broth, widely used in Europe.Studies have shown that for some antibiotics, MICs can be slightly higher in Iso-Sensitest broth compared to Mueller-Hinton broth.[1]Data not readily available for teicoplanin.

Note: The provided MIC ranges are illustrative and can vary depending on the specific bacterial strain and testing conditions.

Experimental Protocols: A Closer Look at the Methodology

Accurate and reproducible MIC determination is contingent on strict adherence to standardized protocols. The following section details the methodologies for broth microdilution and the preparation of the discussed media.

Broth Microdilution Protocol for Teicoplanin MIC Determination (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[11]

  • Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of the appropriate sterile broth medium (e.g., CAMHB or BHI) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the teicoplanin stock solution to the first well of each row, resulting in a concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well containing the antibiotic. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-4 colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Media Preparation
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB):

    • Suspend 22 g of Mueller-Hinton broth powder in 1 liter of deionized water.

    • Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.

    • Sterilize by autoclaving at 121°C for 15 minutes.

    • Aseptically add calcium and magnesium to achieve final concentrations of 20-25 mg/L and 10-12.5 mg/L, respectively.[1][12][13]

  • Brain Heart Infusion (BHI) Broth:

    • Suspend 37 g of BHI broth powder in 1 liter of deionized water.[6]

    • Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.

    • Dispense into appropriate containers and sterilize by autoclaving at 121°C for 15 minutes.[6]

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the factors influencing this compound activity, the following diagrams are provided.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Broth Media (CAMHB or BHI) SerialDilution Serial Dilution in Microtiter Plate Media->SerialDilution Teicoplanin This compound Stock Solution Teicoplanin->SerialDilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

Caption: Workflow for Broth Microdilution MIC Testing.

Media_Influence cluster_media Broth Media Composition cluster_factors Influencing Factors CAMHB CAMHB Cations Cation Concentration (Ca²⁺, Mg²⁺) CAMHB->Cations Standardized BHI BHI Nutrients Nutrient Content BHI->Nutrients High Teicoplanin This compound Activity (MIC) Cations->Teicoplanin Nutrients->Teicoplanin

Caption: Factors in Broth Media Influencing Teicoplanin Activity.

References

A Comparative Review of Teicoplanin Pharmacokinetics in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the pharmacokinetics of the teicoplanin complex in various animal models. Due to the limited availability of public data on the individual Teicoplanin A2-3 component, the following information pertains to the entire teicoplanin drug substance. This distinction is crucial for researchers focusing on the specific properties of this compound.

Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several closely related components, primarily the A2 group (A2-1 to A2-5) and the A3 group. Understanding its pharmacokinetic profile in different animal species is fundamental for preclinical safety and efficacy assessments and for predicting its behavior in humans. This guide summarizes key pharmacokinetic parameters of teicoplanin in rats and rabbits, providing valuable comparative data for drug development professionals.

Quantitative Data Summary

The following table outlines the key pharmacokinetic parameters of the teicoplanin complex observed in rats and rabbits following intravenous administration. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug in these species.

Pharmacokinetic ParameterRat (Sprague-Dawley)Rabbit
Dose (mg/kg) 107.5
Route of Administration IntravenousIntravenous
Cmax (µg/mL) Not explicitly stated, but peak concentration observed at the earliest time point (0.25 h)[1]Not explicitly stated
t½ (alpha) (h) -0.11 ± 0.01[2]
t½ (beta) (h) -1.4 ± 0.4[2]
t½ (gamma) (h) -8.3 ± 2.2[2]
AUC (µg·h/mL) Not explicitly statedNot explicitly stated
Volume of Distribution (Vd) Widely distributed in the body[1]-
Clearance (CL) Not explicitly stated-
Protein Binding (%) -87 ± 4[2]
Primary Route of Excretion Urine (76.3% of dose in 5 days) and Feces (8.7% of dose in 5 days)[1]Primarily renal[2]

Experimental Protocols

A thorough understanding of the experimental methodologies is critical for the accurate interpretation of pharmacokinetic data. Below are the detailed protocols employed in the cited studies for rats and rabbits.

Rat Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats were used in the study.[1]

  • Drug Administration: A single intravenous dose of [14C]teicoplanin at 10,000 U/kg (equivalent to approximately 10 mg/kg) was administered.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of the drug. Urine and feces were collected over a period of 5 days to assess the excretion profile.[1]

  • Analytical Method: The concentration of [14C]teicoplanin in plasma, urine, and feces was determined by measuring radioactivity. The disposition of the antimicrobial activity was estimated using a three-compartment open model.[1]

Rabbit Pharmacokinetic Study Protocol
  • Animal Model: Rabbits were used to study the pharmacokinetics and extravascular diffusion of teicoplanin.[2]

  • Drug Administration: A 20-minute intravenous infusion of teicoplanin at a dose of 7.5 mg/kg was administered.[2]

  • Sample Collection: Serum samples were collected to measure teicoplanin concentrations. The decline in serum concentrations followed a three-phase exponential pattern.[2]

  • Analytical Method: The specific analytical method for teicoplanin quantification in serum was not detailed in the abstract. Serum protein binding was also determined.[2]

Visualizing the Experimental Workflow

To provide a clearer understanding of the process involved in a typical comparative pharmacokinetic study, the following diagram illustrates the general experimental workflow.

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis & Reporting A Animal Model Selection (e.g., Rats, Rabbits) B Dose & Route Selection (e.g., 10 mg/kg IV) A->B C Acclimatization of Animals B->C D Teicoplanin Administration C->D E Biological Sample Collection (Blood, Urine, Feces) D->E F Sample Processing (e.g., Plasma Separation) E->F G Quantification of Teicoplanin (e.g., LC-MS/MS) F->G H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H I Calculation of PK Parameters (AUC, Cmax, t½, etc.) H->I J Comparative Analysis & Reporting I->J

Caption: Experimental workflow for a comparative pharmacokinetic study.

This guide highlights the available pharmacokinetic data for the teicoplanin complex in rats and rabbits. The differences in the reported parameters underscore the importance of species selection in preclinical studies and the need for careful interpretation when extrapolating animal data to humans. Further research focusing on the specific pharmacokinetic profiles of individual teicoplanin components, such as A2-3, across various animal models would be highly beneficial for a more refined understanding of their behavior.

References

Assessing the Bioequivalence of Generic Teicoplanin Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of generic formulations of teicoplanin, a glycopeptide antibiotic crucial for treating severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA), has prompted the need for rigorous bioequivalence assessments. Ensuring that generic versions are therapeutically equivalent to the innovator product is paramount for patient safety and treatment efficacy. This guide provides a comparative overview of the key parameters for assessing the bioequivalence of generic teicoplanin formulations, supported by experimental data and detailed methodologies.

The Complexity of Teicoplanin Bioequivalence

Teicoplanin is not a single molecule but a complex of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and a more polar component (A3-1). The relative proportions of these components, particularly the A2 group analogs, can vary and are critical to the antibiotic's overall efficacy. Studies have shown that the bactericidal activity of the innovator teicoplanin is optimal at its specific ratio of these analogs, which act synergistically.[1][2] Consequently, bioequivalence studies for generic teicoplanin must not only assess standard pharmacokinetic parameters but also consider the pharmaceutical equivalence of the analog composition.

I. Comparative Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are fundamental to establishing bioequivalence. These studies typically involve administering both the generic and innovator teicoplanin formulations to healthy volunteers and measuring the drug concentration in their plasma over time. The primary PK parameters of interest are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Table 1: Representative Pharmacokinetic Parameters of Intravenously Administered Teicoplanin

ParameterValue (Median)UnitReference
Single Dose (6 mg/kg)
Volume of Distribution (Vd)1.6L/kg[3]
Total Clearance (CL)10.2mL/h/kg[3]
Terminal Disposition Half-life (t½)168h[3]
Multiple Dose (6 mg/kg/day)
Steady-State Volume of Distribution (Vdss)1.4L/kg[4]
Total Clearance (CL)12.2mL/h/kg[4]
Terminal Disposition Half-life (t½)159h[4]
Multiple Dose (12 mg/kg/day)
Steady-State Volume of Distribution (Vdss)1.21L/kg[4]
Total Clearance (CL)14.0mL/h/kg[4]
Terminal Disposition Half-life (t½)155h[4]

Note: This table presents data from studies on teicoplanin pharmacokinetics and is intended to provide a reference for the expected values in a bioequivalence study.

A study comparing a new formulation of teicoplanin administered intravenously and intramuscularly demonstrated that the 90% confidence interval for the ratio of the areas under the serum concentration-time curve fell within the accepted 80% to 125% range, establishing bioequivalence between the two administration routes for that specific formulation.[3][5] This methodology is the standard for bioequivalence assessment.

II. Comparative In Vitro Microbiological Activity

The ultimate measure of an antibiotic's efficacy is its ability to inhibit or kill bacteria. Therefore, in vitro susceptibility testing, specifically determining the Minimum Inhibitory Concentration (MIC), is a critical component of assessing the bioequivalence of generic teicoplanin.

A study investigating the susceptibility of 147 MRSA strains to the brand-name teicoplanin (TEIC-1) and seven generic products (TEIC-2 to TEIC-8) revealed notable differences.[6]

Table 2: Comparative MIC90 of Brand-Name vs. Generic Teicoplanin against MRSA

FormulationMIC90 (μg/mL)
Brand-Name
TEIC-14
Generics
TEIC-24
TEIC-34
TEIC-44
TEIC-58
TEIC-64
TEIC-78
TEIC-84

Source: Adapted from a study on the antibacterial effects of brand-name and generic teicoplanin products.[6]

The study found that the MIC90 of two generic products (TEIC-5 and TEIC-7) was double that of the brand-name drug and the other generics.[6] Furthermore, the predicted AUC(0-72) for these two generics was 84-85% of the brand-name product, suggesting a potential difference in antimicrobial effect.[6]

III. Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable and comparable data in bioequivalence studies.

A. In Vivo Pharmacokinetic Bioequivalence Study

This protocol outlines a typical design for a head-to-head bioequivalence study of an intravenous generic teicoplanin formulation against the innovator product.

1. Study Design:

  • Type: Randomized, two-period, two-sequence, crossover study.

  • Subjects: Healthy adult volunteers.

  • Treatments:

    • Test Product: Generic teicoplanin, single intravenous dose.

    • Reference Product: Innovator teicoplanin, single intravenous dose.

  • Washout Period: A sufficient period between the two treatments to ensure complete elimination of the drug from the first period. Given teicoplanin's long half-life, this would be several weeks.

2. Dosing and Administration:

  • A single, clinically relevant dose of teicoplanin (e.g., 400 mg) is administered as an intravenous infusion over a standardized period (e.g., 30 minutes).

3. Blood Sampling:

  • Blood samples are collected at predefined time points before and after drug administration. A typical schedule might include: 0 (pre-dose), and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.

4. Bioanalytical Method - HPLC:

  • Objective: To quantify the concentrations of the major teicoplanin components (A2-1 to A2-5) in plasma samples.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 277 nm or MS/MS for higher sensitivity and specificity.

  • Sample Preparation: Protein precipitation with a solvent like acetonitrile, followed by centrifugation and injection of the supernatant.

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject.

  • The ratios of the geometric means of the test and reference products for Cmax and AUC are calculated.

  • The 90% confidence intervals for these ratios must fall within the bioequivalence acceptance range of 80% to 125%.

B. In Vitro Minimum Inhibitory Concentration (MIC) Determination

1. Method:

  • Broth microdilution or agar dilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

2. Materials:

  • Test and reference teicoplanin formulations.

  • A panel of clinically relevant Gram-positive bacteria (e.g., MRSA, Enterococcus faecalis).

  • Cation-adjusted Mueller-Hinton broth or agar.

3. Procedure (Broth Microdilution):

  • Prepare serial two-fold dilutions of both the test and reference teicoplanin products in the broth.

  • Inoculate each well of a microtiter plate with a standardized bacterial suspension.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours).

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

4. Data Analysis:

  • Compare the MIC values, particularly the MIC50 and MIC90 (the concentrations that inhibit 50% and 90% of the isolates, respectively), of the generic and innovator products.

IV. Visualizing the Bioequivalence Assessment Workflow

The following diagram illustrates the key stages in a typical bioequivalence study for a generic teicoplanin formulation.

Bioequivalence_Workflow cluster_planning Study Planning cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Protocol Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Subject Subject Recruitment Ethics->Subject Randomization Randomization Subject->Randomization Dosing_P1 Period 1: Dosing (Test or Reference) Randomization->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Dosing_P2 Period 2: Dosing (Crossover) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Sample_Prep Sample Preparation Sampling_P2->Sample_Prep HPLC HPLC/MS Analysis Sample_Prep->HPLC Concentration Concentration Determination HPLC->Concentration PK_Analysis Pharmacokinetic Analysis Concentration->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis BE_Decision Bioequivalence Decision Stat_Analysis->BE_Decision

Workflow for a typical teicoplanin bioequivalence study.

Conclusion

The assessment of bioequivalence for generic teicoplanin formulations is a multifaceted process that extends beyond standard pharmacokinetic comparisons. Due to the complex nature of teicoplanin, with its multiple active components, a thorough evaluation must also include a comparative analysis of the in vitro microbiological activity and, ideally, the composition of the A2 analogs. The experimental protocols outlined in this guide provide a framework for conducting robust and reliable bioequivalence studies. For researchers, scientists, and drug development professionals, adherence to these rigorous standards is essential to ensure that generic teicoplanin formulations are indeed therapeutically equivalent to the innovator product, thereby safeguarding public health.

References

Benchmarking Teicoplanin A2-3 performance against novel glycopeptide antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a continuous evaluation of existing and novel therapeutic agents. This guide provides a comprehensive performance benchmark of Teicoplanin A2-3 against three novel lipoglycopeptide antibiotics: Dalbavancin, Oritavancin, and Telavancin. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Executive Summary

Teicoplanin, a well-established glycopeptide antibiotic, has long been a reliable option for treating severe Gram-positive infections. However, the emergence of newer lipoglycopeptides with modified structural features and enhanced mechanisms of action prompts a thorough comparative analysis. This guide delves into the in vitro activity, mechanisms of action, pharmacokinetic profiles, and in vivo efficacy of this compound, Dalbavancin, Oritavancin, and Telavancin. The data presented herein is collated from a range of preclinical and clinical studies to provide a robust and objective comparison.

In Vitro Activity

The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC90 (the concentration required to inhibit the growth of 90% of isolates), are standard metrics for this assessment. The following table summarizes the MIC90 values of the four glycopeptides against key Gram-positive pathogens.

Antibiotic Methicillin-Resistant Staphylococcus aureus (MRSA) Vancomycin-Resistant Enterococcus faecalis (VRE) Vancomycin-Resistant Enterococcus faecium (VRE) Streptococcus pneumoniae
This compound 1 mg/L0.5 mg/L>4 mg/L (VanA)≤0.03 mg/L
Dalbavancin 0.06 mg/L[1][2]0.06 mg/L>4 µg/mL (VanA)[1]≤0.03 mg/L[1]
Oritavancin 0.06 mg/L0.5 µg/mL (VanA)0.25 µg/mL (VanA)[1]≤0.03 mg/L
Telavancin 0.06 mg/L2 mg/LResistant (VanA)≤0.015 mg/L

Note: MIC values can vary between studies due to differences in the specific isolates tested and minor variations in methodology. The data presented here are aggregated from multiple sources to provide a representative overview.

Mechanisms of Action

While all four compounds are glycopeptides that inhibit bacterial cell wall synthesis, the novel agents possess additional mechanisms that contribute to their enhanced potency, particularly against resistant strains.

This compound: Inhibition of Transglycosylation

Teicoplanin functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylase enzymes, preventing the polymerization of the glycan chains that form the backbone of the bacterial cell wall.

Teicoplanin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate for D_Ala_D_Ala D-Ala-D-Ala Lipid_II->D_Ala_D_Ala PGN_Chain Growing Peptidoglycan Chain Transglycosylase->PGN_Chain Elongates Teicoplanin This compound Teicoplanin->Transglycosylase Inhibits Teicoplanin->D_Ala_D_Ala Binds to

Mechanism of this compound

Dalbavancin: Enhanced Targeting through Dimerization and Anchoring

Dalbavancin, a lipoglycopeptide, also binds to the D-Ala-D-Ala terminus of peptidoglycan precursors. Its lipophilic side chain allows it to anchor to the bacterial cell membrane and form dimers, which significantly increases its binding affinity and potency.[3]

Dalbavancin_Mechanism cluster_cell_membrane Bacterial Cell Membrane cluster_cell_wall Cell Wall Synthesis Membrane Lipid_II Lipid II Transpeptidase Transpeptidase Lipid_II->Transpeptidase Inhibits Cross-linking D_Ala_D_Ala D-Ala-D-Ala Lipid_II->D_Ala_D_Ala Dalbavancin Dalbavancin Dalbavancin->Membrane Anchors Dalbavancin->Dalbavancin Dalbavancin->D_Ala_D_Ala Binds to

Mechanism of Dalbavancin

Oritavancin: Multi-Target Inhibition

Oritavancin exhibits a multi-pronged mechanism of action. In addition to inhibiting transglycosylation by binding to the D-Ala-D-Ala terminus, it also inhibits the transpeptidation step of peptidoglycan synthesis. Furthermore, its lipophilic side chain disrupts the bacterial cell membrane integrity, leading to depolarization and cell death.[3][4]

Oritavancin_Mechanism cluster_cell_wall Cell Wall Synthesis cluster_cell_membrane Bacterial Cell Membrane Transglycosylase Transglycosylase Transpeptidase Transpeptidase Membrane Membrane Integrity Oritavancin Oritavancin Oritavancin->Transglycosylase Inhibits Oritavancin->Transpeptidase Inhibits Oritavancin->Membrane Disrupts

Mechanism of Oritavancin

Telavancin: Dual Inhibition and Membrane Disruption

Similar to Oritavancin, Telavancin possesses a dual mechanism of action. It inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Additionally, its lipophilic tail interacts with the bacterial cell membrane, causing depolarization and increasing membrane permeability.[3][4]

Telavancin_Mechanism cluster_cell_wall Cell Wall Synthesis cluster_cell_membrane Bacterial Cell Membrane Lipid_II Lipid II D_Ala_D_Ala D-Ala-D-Ala Lipid_II->D_Ala_D_Ala Membrane_Potential Membrane Potential & Permeability Telavancin Telavancin Telavancin->Membrane_Potential Disrupts Telavancin->D_Ala_D_Ala Binds to

Mechanism of Telavancin

Pharmacokinetic Properties

The pharmacokinetic profiles of these antibiotics, particularly their half-lives, significantly influence their dosing regimens and clinical utility.

Parameter This compound Dalbavancin Oritavancin Telavancin
Half-life (t½) 70-100 hours147-258 hours[3][4]~393 hours[3][4]7-9 hours[5]
Protein Binding ~90-95%~93%~85%~90%
Primary Route of Elimination RenalRenal and FecalHepaticRenal
Dosing Frequency Once dailyOnce weekly or a single two-dose regimenSingle dose[3][4]Once daily[3][4]

The extended half-lives of Dalbavancin and Oritavancin allow for infrequent dosing, which can be a significant advantage in both inpatient and outpatient settings, potentially improving patient compliance and reducing healthcare costs.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in the key experiments.

Broth Microdilution MIC Testing (CLSI Guidelines)

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[6][7][8][9]

Workflow for Broth Microdilution MIC Testing:

MIC_Workflow Prep Prepare serial two-fold dilutions of antibiotic in microtiter plate Inoculate Inoculate each well of the microtiter plate with the bacterial suspension Prep->Inoculate Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate the plate at 35°C for 16-20 hours Inoculate->Incubate Read Visually inspect for bacterial growth (turbidity) Incubate->Read Determine MIC is the lowest concentration with no visible growth Read->Determine

Broth Microdilution Workflow

Key Methodological Details:

  • Medium: Cation-adjusted Mueller-Hinton broth is the standard medium.

  • Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve the final target inoculum density.

  • Incubation: Plates are incubated in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a widely used in vivo model to assess the efficacy of antimicrobial agents.[10][11][12]

Workflow for Neutropenic Murine Thigh Infection Model:

Thigh_Model_Workflow Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Infection Inject a standardized inoculum of bacteria into the thigh muscle Neutropenia->Infection Treatment Administer the antibiotic at various doses and schedules Infection->Treatment Sacrifice Euthanize mice at predetermined time points (e.g., 24 hours) Treatment->Sacrifice Homogenize Excise and homogenize the infected thigh tissue Sacrifice->Homogenize Quantify Plate serial dilutions of the homogenate to determine bacterial load (CFU/thigh) Homogenize->Quantify Analyze Compare bacterial load in treated groups to untreated controls Quantify->Analyze

Murine Thigh Model Workflow

Key Methodological Details:

  • Animal Model: Typically, outbred mouse strains such as ICR (CD-1) or Swiss Webster are used.

  • Induction of Neutropenia: Cyclophosphamide is commonly administered intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.[10]

  • Infection: A logarithmic-phase culture of the test organism is injected directly into the thigh muscle.

  • Treatment: The antibiotic is administered via a clinically relevant route (e.g., intravenous or subcutaneous).

  • Efficacy Endpoint: The primary endpoint is the change in the number of colony-forming units (CFU) per gram of thigh tissue over a 24-hour period compared to control animals.

Conclusion

The novel lipoglycopeptides Dalbavancin, Oritavancin, and Telavancin demonstrate potent in vitro activity against a broad spectrum of Gram-positive pathogens, including strains resistant to older glycopeptides. Their enhanced mechanisms of action and, in the case of Dalbavancin and Oritavancin, their remarkably long half-lives, offer significant advantages over this compound. For researchers and drug development professionals, these agents represent a new paradigm in the treatment of serious Gram-positive infections and serve as a benchmark for the development of the next generation of antibiotics. Further head-to-head clinical trials are warranted to fully elucidate the comparative clinical efficacy and safety of these agents in various infectious disease settings.

References

Safety Operating Guide

Navigating the Safe Disposal of Teicoplanin A2-3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of antibiotics like Teicoplanin A2-3 are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for waste management is not only a regulatory requirement but also a critical step in preventing the emergence of antibiotic-resistant microorganisms. This document provides a comprehensive guide to the proper disposal procedures for this compound, offering essential safety and logistical information.

Core Principles of this compound Disposal

The primary principle for the disposal of this compound, a glycopeptide antibiotic, is to treat it as hazardous chemical waste.[1][2] Improper disposal, such as flushing down the drain or mixing with general laboratory trash, can contribute to environmental contamination and the development of antibiotic resistance.[3][4]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling this compound waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • NIOSH-approved respirator

  • Safety goggles

  • Heavy rubber gloves[5]

In the event of a spill, the area should be immediately contained. For solid forms of this compound, care should be taken to avoid raising dust. The spilled material should be carefully collected and transferred to a designated chemical waste container for disposal in accordance with local regulations.[5][6]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Segregation of Waste: All materials contaminated with this compound, including unused stock solutions, experimental media, and contaminated labware (e.g., pipette tips, vials, plates), must be segregated from general waste streams.

  • Waste Collection:

    • Solid Waste: Collect solid waste, such as powders and contaminated consumables, in a clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste: Collect liquid waste, including old stock solutions and culture media containing this compound, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Always follow your institution's specific procedures for waste pickup requests.[1]

Chemical Degradation and Inactivation

Quantitative Data for Disposal

At present, there is a lack of specific quantitative data in publicly available literature regarding the precise concentrations of reagents, contact times, or temperatures required for the complete inactivation of this compound for disposal purposes. The following table summarizes the general stability and degradation information available.

ParameterInformationCitation
Chemical Stability Teicoplanin is relatively stable in aqueous solution but can undergo degradation via oxidation and hydrolysis.[7]
Degradation Products Acid hydrolysis can lead to the formation of pseudoaglycones and a single aglycone.[8]
Inactivation Methods No standardized chemical inactivation protocols for laboratory waste disposal are currently established.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Teicoplanin_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_final_disposal Storage & Final Disposal start Waste Generation (this compound contaminated materials) ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Segregate Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Segregate Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated Secure Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end Disposal Complete disposal->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both their immediate work environment and the broader ecosystem.

References

Personal protective equipment for handling Teicoplanin A2-3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Teicoplanin A2-3. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe laboratory practices and proper disposal.

Hazard Identification and Personal Protective Equipment

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care, as all chemicals may pose unknown hazards.[1] Some sources suggest that Teicoplanin may cause respiratory tract, skin, and eye irritation.[2] Therefore, adherence to the following personal protective equipment (PPE) guidelines is essential to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) for this compound
Hand Protection Wear protective gloves. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[3] Nitrile or neoprene gloves are preferred.[4]
Eye/Face Protection Wear safety glasses or goggles.[3][4]
Skin and Body Protection Wear a lab coat, overalls, or a disposable gown.[3][4] An apron made of P.V.C. can also be used.[3]
Respiratory Protection Use of a dust respirator or mask is advised, especially when handling powders to avoid breathing in dust.[3][5] Ensure adequate ventilation, such as a laboratory hood or local exhaust ventilation.[5][6][7]

Operational Plan for Handling this compound

This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. The use of local exhaust ventilation or a chemical fume hood is recommended, especially when handling the substance as a powder.[3][6][7]

  • An eyewash station and safety shower should be readily accessible.[5]

  • Clean the designated workspace and necessary equipment before starting.[8]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or gown, followed by a face mask/respirator and eye protection. Gloves should be put on last.[9]

3. Handling the Substance:

  • Avoid actions that could generate dust, such as shaking the container.[3][10]

  • If dissolving the substance, do so gently by swirling until the medication is fully dissolved.[8][10]

  • Avoid all direct contact with the substance. Do not breathe in dust, fumes, or vapors.[3][5]

4. Post-Handling Procedures:

  • After handling, wash hands thoroughly.[6]

  • Remove PPE in the correct order to avoid self-contamination: gloves, face mask/goggles, and then the gown.[9]

  • Contaminated clothing should be removed and washed before reuse.[5]

5. Accidental Release Measures:

  • In case of a spill, avoid breathing in the dust and ensure the area is well-ventilated.[3][5]

  • Wear appropriate PPE, including a respirator, rubber boots, safety goggles, and heavy rubber gloves.[5]

  • Use dry clean-up procedures to avoid generating dust. Sweep up, shovel, or vacuum the spilled material and place it in a clean, dry, and sealable container for disposal.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Collection:

  • All waste materials, including unused this compound, contaminated gloves, and other disposable materials, should be collected in a designated and clearly labeled chemical waste container.[3][5]

2. Disposal of "Sharps":

  • Needles and glass vials must be discarded directly into a designated sharps bin.[8]

3. Final Disposal:

  • Dispose of the chemical waste container in accordance with local, state, and federal regulations.[5]

  • Do not dispose of this compound down the drain or in regular trash unless it has been properly deactivated or is permitted by local regulations.[11]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • After inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[1]

  • After skin contact: Wash the affected area with soap and plenty of water for at least 15 minutes.[5]

  • After eye contact: Rinse the opened eye for several minutes under running water.[1]

  • After swallowing: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention if symptoms persist.[5]

Below is a diagram illustrating the standard workflow for safely handling this compound in a laboratory setting.

Teicoplanin_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_vent Ensure Proper Ventilation prep_ppe Assemble Required PPE prep_vent->prep_ppe prep_equip Prepare Equipment prep_ppe->prep_equip don_ppe Don PPE prep_equip->don_ppe handle_substance Handle this compound don_ppe->handle_substance decontaminate Decontaminate Workspace handle_substance->decontaminate spill_response Spill Response handle_substance->spill_response If spill occurs first_aid First Aid handle_substance->first_aid If exposure occurs doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste & Sharps doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.